4-Benzyloxy-3-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVVDNNISDIUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443487 | |
| Record name | 4-Benzyloxy-3-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243990-53-6 | |
| Record name | 4-Benzyloxy-3-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)-3-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenylboronic acid
CAS Number: 243990-53-6
This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxyphenylboronic acid, a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides a representative synthesis protocol, and explores its application in the renowned Suzuki-Miyaura cross-coupling reaction. Furthermore, it delves into the significance of the benzyloxy and boronic acid moieties in the context of medicinal chemistry and drug discovery.
Compound Data and Properties
This compound is a substituted phenylboronic acid that serves as a key intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 243990-53-6 | [1] |
| Molecular Formula | C₁₄H₁₅BO₄ | [1] |
| Molecular Weight | 258.08 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 200 °C | [2] |
| InChI | 1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | [1] |
| InChI Key | PBVVDNNISDIUSU-UHFFFAOYSA-N | [1] |
| SMILES | B(O)(O)c1cc(c(cc1)OCc2ccccc2)OC | [1] |
Synthesis of this compound
The synthesis of arylboronic acids, such as this compound, is a well-established process in organic chemistry. A common and effective method involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate, followed by acidic hydrolysis. While the specific experimental details for the synthesis of this compound are reported in Synthetic Communications, 1999, vol. 29, №15, p. 2719-2730, a general and representative protocol based on analogous preparations is provided below.[2] This procedure starts from the corresponding aryl bromide.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of arylboronic acids and may require optimization for specific substrates and scales.
Materials:
-
4-(Benzyloxy)-3-methoxy-1-bromobenzene
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. The system is flushed with dry nitrogen. A solution of 4-(benzyloxy)-3-methoxy-1-bromobenzene in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the Grignard reaction. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1N HCl at 0 °C. The mixture is stirred vigorously for 1 hour.
-
Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Caption: General workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[3] This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction using an aryl boronic acid. This protocol should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0-3.0 equivalents).
-
Degassing: The flask is evacuated and backfilled with an inert gas three times.
-
Solvent Addition: Degassed solvent(s) are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over an anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Role in Drug Discovery and Development
Both the boronic acid and the benzyloxy-methoxy-phenyl moieties of this compound are of significant interest in medicinal chemistry and drug development.
The Boronic Acid Pharmacophore
Boronic acids are considered "privileged" structures in drug discovery.[5] Their unique ability to form reversible covalent bonds with diols, including those found in the active sites of enzymes like serine proteases, makes them potent enzyme inhibitors.[6] The boron atom acts as a Lewis acid, interacting with nucleophilic residues in enzyme active sites. This property has been successfully exploited in the development of several FDA-approved drugs, most notably the proteasome inhibitor bortezomib, used in cancer therapy.[6][7]
The Benzyloxy Moiety in Medicinal Chemistry
The benzyloxy group is a common pharmacophore in drug design. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the benzyloxy group has been identified as a key feature in a new class of selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for the treatment of neurodegenerative diseases. The benzyloxy moiety can engage in π-π stacking interactions within protein binding pockets, contributing to the overall binding affinity and efficacy of a drug candidate.
The combination of a boronic acid and a benzyloxy-substituted phenyl ring in this compound makes it a versatile tool for the synthesis of complex molecules with potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. Researchers can utilize this building block to construct novel compounds for screening and lead optimization in their drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
Technical Guide: 4-Benzyloxy-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Benzyloxy-3-methoxyphenylboronic acid, a key building block in modern organic synthesis. It is intended for professionals in research and drug development who utilize complex organic molecules.
Core Compound Properties
This compound is a solid organic compound valued for its role in forming carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its structure incorporates a benzyloxy and a methoxy group, which influence its reactivity and make it a versatile reagent in the synthesis of complex molecular architectures.
Data Presentation: Physicochemical Properties
All quantitative data for this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 258.08 g/mol | [3][4] |
| Molecular Formula | C₁₄H₁₅BO₄ | [3][4] |
| CAS Number | 243990-53-6 | [3][5] |
| Physical Form | Solid | [4] |
| Melting Point | 200 °C | [3] |
| InChI Key | PBVVDNNISDIUSU-UHFFFAOYSA-N | [3][4] |
Applications in Synthesis and Drug Discovery
Boronic acids are fundamental reagents in organic chemistry, and this compound is no exception. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction , a powerful method for creating biaryl compounds and other complex molecules.[1][6][7] This reaction's tolerance for a wide range of functional groups and its mild conditions make it highly valuable in the synthesis of:
-
Pharmaceuticals: As a versatile building block for creating compounds targeting specific biological pathways.[1]
-
Agrochemicals: For the development of new pesticides and herbicides.[2]
-
Advanced Materials: In the design of polymers and nanomaterials with unique optical or electronic properties.[1]
The ability to introduce the benzyloxy-methoxyphenyl moiety allows for fine-tuning the steric and electronic properties of a target molecule, which is a critical aspect of drug design and material science.
Experimental Protocols
The following section details a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a primary application for this compound. This protocol is based on established methodologies for similar boronic acids.[7][8][9]
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
This compound (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (0.01 - 0.05 equivalents)[7][8][9]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)[7][8][10]
-
Solvent (e.g., 1,4-Dioxane/Water, DMF, or Toluene)[7][8][10]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser) and magnetic stirrer.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).[7]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill it with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Subsequently, add the palladium catalyst to the mixture.[7][10]
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.[7][10]
-
Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction, typically with water, and extract the product with an organic solvent (e.g., ethyl acetate).[11]
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the final biaryl compound.[7][11]
Visualization of Chemical Synthesis
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the logical steps involved in a typical Suzuki-Miyaura cross-coupling experiment using this compound.
Caption: Logical workflow for a Suzuki-Miyaura coupling experiment.
Catalytic Cycle of Suzuki-Miyaura Reaction
This diagram illustrates the well-established catalytic cycle for the Suzuki-Miyaura reaction, a fundamental process in which this boronic acid participates.[6][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 3. This compound - 243990-53-6 - Structure, Synthesis, Properties [organoborons.com]
- 4. 4-Benzyloxoy-3-methoxyphenylboronic acid 243990-53-6 [sigmaaldrich.com]
- 5. rndmate.com [rndmate.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Physical Properties of 4-Benzyloxy-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Benzyloxy-3-methoxyphenylboronic acid, a key building block in organic synthesis. The information is curated for researchers and professionals in drug development and chemical sciences, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.
Core Physical and Chemical Properties
This compound is an aromatic boronic acid containing a benzyl ether and a methoxy group. These functional groups influence its solubility, reactivity, and overall physical characteristics. Its chemical structure and key identifiers are fundamental for its application in synthetic chemistry.
| Property | Data | Reference |
| CAS Number | 243990-53-6 | |
| Molecular Formula | C₁₄H₁₅BO₄ | [1] |
| Molecular Weight | 258.08 g/mol | [1] |
| Appearance | Solid | |
| InChI | 1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |
| InChI Key | PBVVDNNISDIUSU-UHFFFAOYSA-N | |
| SMILES | B(O)(O)c1cc(c(cc1)OCc2ccccc2)OC |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this specific compound are not widely published. However, standard laboratory procedures are applicable.
Melting Point Determination
The melting point of a solid compound like this compound is a crucial indicator of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Büchi or Stuart Scientific instrument) which contains a heated block or oil bath and a thermometer or digital temperature probe.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range represents the melting point. A narrow range typically indicates high purity.
Solubility Assessment
Solubility is determined by adding a measured amount of solute to a known volume of a specific solvent at a controlled temperature.
Methodology: Visual Saturation Method
-
Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethyl acetate) are selected for testing.
-
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 1 mg) is placed into a vial.
-
A measured volume of the chosen solvent (e.g., 100 µL) is added.
-
The mixture is vortexed or sonicated at a controlled temperature (e.g., 25 °C) for a set period.
-
The sample is visually inspected for dissolution. If it dissolves completely, more solute is added incrementally until saturation is reached (i.e., solid material remains undissolved).
-
-
Quantification: The solubility is expressed in terms of concentration, such as mg/mL or mol/L. For boronic acids, co-solvent systems are often necessary for achieving higher concentrations in aqueous solutions for biological assays. A common protocol involves dissolving the compound in DMSO first, followed by dilution with an aqueous buffer.[2]
Application in Synthesis: The Suzuki-Miyaura Coupling
This compound is frequently utilized as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, essential in the synthesis of complex organic molecules and active pharmaceutical ingredients.
The diagram below illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction, a primary application for this type of boronic acid.
References
An In-depth Technical Guide on the Solubility of 4-Benzyloxy-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-methoxyphenylboronic acid is an organic compound that holds significant potential in various research and development sectors, particularly in medicinal chemistry and organic synthesis. As with any compound intended for these applications, a thorough understanding of its physicochemical properties is paramount. Solubility is a critical parameter that influences reaction kinetics, purification methods, formulation development, and bioavailability.
This technical guide addresses the solubility of this compound. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a detailed experimental protocol that researchers can employ to determine its solubility in various solvents. The methodology described is based on established and reliable techniques for analogous arylboronic acids.
Quantitative Solubility Data
As of the latest literature review, no specific quantitative solubility data for this compound in common organic solvents has been published. Researchers are encouraged to determine this data experimentally to facilitate their work. The following sections provide a detailed protocol for this purpose.
Experimental Protocol: Determination of Solubility via the Dynamic (Synthetic) Method
The dynamic, or synthetic, method is a reliable technique for determining the solubility of a solid in a liquid by observing the temperature at which a known composition of the solid-liquid mixture becomes a clear solution upon controlled heating.[1][2][3]
Principle
A biphasic mixture of a known mass of this compound and a known mass of a specific solvent is prepared. This mixture is then heated at a slow, constant rate with continuous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific concentration. By repeating this process for various compositions, a solubility curve can be constructed.
Materials and Equipment
-
Solute: High-purity this compound
-
Solvents: Analytical grade organic solvents of interest (e.g., chloroform, acetone, ethanol, toluene, etc.)
-
Apparatus:
-
Jacketed glass vessel for precise temperature control
-
Heating/cooling circulator (thermostatic bath)
-
Calibrated temperature probe (accuracy ± 0.05 K)
-
Analytical balance (accuracy ± 0.1 mg)
-
Magnetic stirrer and stir bar
-
Turbidity sensor or a light source and detector to monitor the clarity of the solution
-
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen solvent directly into the jacketed glass vessel. The precise mass of each component is crucial for calculating the mole fraction.
-
-
Heating and Equilibration:
-
Place the vessel in the thermostatic bath and begin stirring to ensure the mixture is homogeneous.
-
Increase the temperature of the circulating fluid at a slow, constant rate (e.g., 0.1–0.5 K/min) to ensure thermal equilibrium is maintained throughout the sample.[1]
-
-
Determination of Dissolution Point:
-
Continuously monitor the mixture for clarity. The point of complete dissolution can be determined visually or instrumentally.
-
Instrumental Detection: A turbidity sensor or a light transmission detector provides a more objective and precise measurement. The temperature at which the turbidity drops to zero (or light transmission reaches a maximum) is recorded as the solubility temperature.[2][3]
-
-
Data Collection:
-
Record the temperature at which the last solid crystals disappear. This temperature corresponds to the saturation point for the prepared mole fraction.
-
Repeat the entire procedure with different compositions of solute and solvent to obtain a series of data points.
-
-
Data Analysis:
-
For each measurement, calculate the mole fraction solubility (x) of this compound using the following formula: x = (moles of solute) / (moles of solute + moles of solvent)
-
Plot the mole fraction solubility (x) as a function of the absolute temperature (K) to generate the solubility curve for the compound in the specific solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the dynamic method for determining the solubility of this compound.
Caption: Experimental workflow for the dynamic determination of solubility.
References
An In-depth Technical Guide to the Stability and Storage of 4-Benzyloxy-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Benzyloxy-3-methoxyphenylboronic acid. The information is curated for professionals in research and drug development who utilize arylboronic acids in their work. This document outlines the key factors influencing the stability of this compound, proposes potential degradation pathways, and offers detailed protocols for handling and stability assessment.
Core Concepts: Stability of Arylboronic Acids
Arylboronic acids are generally considered bench-stable reagents, a key feature contributing to their widespread use in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] However, their stability is not absolute and is influenced by several factors including moisture, oxygen, light, and temperature. While many arylboronic acids are solids with good stability, they are susceptible to degradation over time, which can impact reaction yields and impurity profiles.[2]
The primary degradation pathways for arylboronic acids are understood to be:
-
Protodeboronation (Hydrolysis): This is a common degradation route where the carbon-boron bond is cleaved, replacing the boronic acid moiety with a hydrogen atom. This process is often catalyzed by residual palladium catalysts from the manufacturing process or by acidic/basic conditions.
-
Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This can be promoted by atmospheric oxygen, oxidizing agents, and in some cases, by reactive oxygen species (ROS). Studies on peptide boronic acids have shown that oxidative cleavage of the boronic acid group can be a major degradation pathway.[2][3]
-
Anhydride Formation (Dehydration): Boronic acids can reversibly form cyclic trimers known as boroxines upon dehydration. While this is not strictly a degradation pathway in terms of irreversible loss of the boronic acid functionality, the presence of boroxines can affect the reactivity and solubility of the material.
Given the structure of this compound, with its electron-rich aromatic ring, sensitivity to oxidative degradation pathways may be of particular concern.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, specific storage and handling procedures are crucial. The following recommendations are based on general guidelines for arylboronic acids and information available for structurally similar compounds.
Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Low temperatures slow down the rate of all chemical degradation reactions. For a similar compound, 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a storage temperature of -20°C is specified.[4] For 4-methoxyphenylboronic acid, storage at 0-8°C is also suggested.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis. |
| Light | Store in a light-resistant container. | Protects the compound from potential photolytic degradation, as some organic molecules are light-sensitive. |
| Container | Use a tightly sealed, clean, and dry container. | Prevents contamination and ingress of moisture and air. |
Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
When not in use, ensure the container is tightly sealed.
-
For weighing and dispensing, it is advisable to work quickly to minimize exposure to the atmosphere. For sensitive applications, handling in a glove box is recommended.
Potential Degradation Pathways
The primary degradation products of this compound are anticipated to be 1-benzyloxy-2-methoxybenzene (from protodeboronation) and 4-benzyloxy-3-methoxyphenol (from oxidation).
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is essential for accurately determining the shelf-life and degradation kinetics of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. The following is a proposed experimental workflow and a starting HPLC method.
Experimental Workflow for Stability Study
Proposed HPLC Method for Stability Testing
This method is a starting point and may require optimization for baseline separation of the parent compound from all potential degradation products. Challenges in the HPLC analysis of boronic acids can arise from on-column hydrolysis.[6]
Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18 Reverse Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a suitable percentage of B, ramp up to elute the compound and its degradants. A typical starting point could be 30% B, increasing to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method Development Considerations:
-
Peak Tailing: Boronic acids can interact with free silanols on the silica support of the column, leading to peak tailing. Using a column with end-capping or a hybrid particle technology can mitigate this.
-
On-Column Hydrolysis: To minimize on-column hydrolysis of the boronic acid, a lower column temperature and a faster gradient may be beneficial.[6]
-
Mass Spectrometry Compatibility: The proposed mobile phase is compatible with mass spectrometry (LC-MS), which would be invaluable for the identification of unknown degradation products.
Conclusion
This compound, like other arylboronic acids, is a relatively stable compound when handled and stored correctly. Its primary stability concerns are susceptibility to oxidative degradation and hydrolysis. To maintain its quality and ensure reproducible results in research and development, it is imperative to store the compound at low temperatures, under an inert atmosphere, and protected from light and moisture. The implementation of a robust stability testing program, utilizing techniques such as HPLC, is essential for determining its shelf-life and understanding its degradation profile under various stress conditions. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals working with this important synthetic building block.
References
- 1. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preparation of 4-Benzyloxy-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Benzyloxy-3-methoxyphenylboronic acid, a valuable reagent in organic chemistry, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. This document outlines the predominant synthetic methodologies, presents detailed experimental protocols, and includes quantitative data derived from analogous transformations.
Introduction
This compound, with the chemical formula C₁₄H₁₅BO₄, is a stable, solid arylboronic acid.[1][2] Its utility in organic synthesis is primarily associated with its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The presence of the benzyloxy and methoxy functionalities makes it a key building block for various pharmaceutical and materials science applications.
Synthetic Routes
The preparation of this compound typically commences from the commercially available 4-benzyloxy-3-methoxybromobenzene. The most common and effective strategies involve the formation of an organometallic intermediate, followed by quenching with an electrophilic boron source. Two primary pathways are highlighted:
-
Organolithium Route: This involves a halogen-lithium exchange reaction using an organolithium reagent, such as n-butyllithium, at low temperatures to generate a highly reactive aryllithium species.
-
Grignard Reagent Route: This pathway involves the formation of a Grignard reagent by reacting the starting aryl bromide with magnesium metal.
Both intermediates are subsequently reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of this compound via the organolithium route. This protocol is a composite of established procedures for similar transformations.
Synthesis of this compound via Lithiation
Materials:
| Material | Formula | Molar Mass ( g/mol ) |
| 4-Benzyloxy-3-methoxybromobenzene | C₁₄H₁₃BrO₂ | 293.16 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Hydrochloric acid (1 M) | HCl | 36.46 |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |
| Brine (saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-benzyloxy-3-methoxybromobenzene (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.
-
Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C, and the mixture is stirred for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x volume of aqueous layer). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Quantitative Data (Based on Analogous Reactions):
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Melting Point | Not well-documented, boronic acids often decompose upon heating. |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the advancement of various fields, including medicinal chemistry and materials science. The organometallic route, particularly via lithiation, offers a reliable and efficient method for its preparation. The protocol and data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis and application of this important chemical building block.
References
Structural Characterization of 4-Benzyloxy-3-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental structural characterization data for 4-Benzyloxy-3-methoxyphenylboronic acid (CAS No. 243990-53-6) is limited. This guide provides a comprehensive overview of the expected structural features and detailed experimental protocols for its characterization based on established analytical techniques for analogous arylboronic acids.
Introduction
This compound is a member of the arylboronic acid family, a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds underscores the importance of their thorough structural characterization. This technical guide outlines the expected physicochemical properties and the standard analytical methodologies for the comprehensive structural elucidation of this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized in Table 1. These values are primarily derived from its chemical structure and information available from commercial suppliers.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 243990-53-6 | |
| Molecular Formula | C₁₄H₁₅BO₄ | [1] |
| Molecular Weight | 258.08 g/mol | |
| Appearance | Expected to be a solid | |
| SMILES | B(O)(O)c1cc(c(cc1)OCc2ccccc2)OC | |
| InChI | 1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |
| InChI Key | PBVVDNNISDIUSU-UHFFFAOYSA-N |
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), obtaining sharp and well-resolved NMR spectra can be challenging.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s (broad) | 2H | B(OH)₂ |
| 7.2 - 7.5 | m | 5H | Phenyl H (benzyloxy group) |
| ~7.1 | d | 1H | Ar-H |
| ~7.0 | dd | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~5.1 | s | 2H | O-CH₂-Ph |
| ~3.8 | s | 3H | O-CH₃ |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Ar-C-O (benzyloxy) |
| ~150 | Ar-C-O (methoxy) |
| ~137 | Ar-C (ipso, phenyl) |
| ~130 | Ar-C-B |
| 128 - 129 | Ar-C (phenyl) |
| ~125 | Ar-C |
| ~115 | Ar-C |
| ~112 | Ar-C |
| ~70 | O-CH₂-Ph |
| ~56 | O-CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the equilibrium between the boronic acid and its boroxine form.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei to be observed: ¹H and ¹³C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values.
Diagram: General Workflow for NMR Analysis of an Arylboronic Acid
References
Commercial Availability and Synthetic Utility of 4-Benzyloxy-3-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-methoxyphenylboronic acid is a versatile organic compound of significant interest to the pharmaceutical and chemical research sectors. Its utility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has positioned it as a key intermediate in the synthesis of complex organic molecules, including biologically active compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its use, and its application in the synthesis of targeted therapeutics.
Physicochemical Properties and Commercial Availability
This compound, with the CAS Number 243990-53-6, is a solid at room temperature.[1] Its molecular formula is C₁₄H₁₅BO₄, corresponding to a molecular weight of 258.08 g/mol .[1] This compound is offered by several chemical suppliers, with varying purity levels and pricing. For researchers requiring this reagent, a summary of commercial sources is provided below.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | SYX00324 | Not specified | 1 G | $191.00 |
| ChemUniverse | P90383 | 98% | 250 MG | $271.00 |
Note: Prices and availability are subject to change and may not include shipping and handling fees. Researchers are advised to consult the suppliers' websites for the most current information.
Synthesis of this compound: A Plausible Synthetic Route
Step 1: Benzylation of 4-Hydroxy-3-methoxyphenol
The initial step would involve the protection of the hydroxyl group of a suitable precursor, such as 4-hydroxy-3-methoxyphenol, with a benzyl group. This is a standard Williamson ether synthesis.
Experimental Protocol (Proposed):
-
To a solution of 4-hydroxy-3-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by filtration to remove inorganic salts, followed by solvent evaporation. The crude product can be purified by recrystallization.
Step 2: Borylation of the Benzylated Intermediate
The second step would involve the introduction of the boronic acid moiety onto the aromatic ring. This is typically achieved through a lithiation-borylation sequence.
Experimental Protocol (Proposed):
-
The benzylated intermediate from Step 1 is dissolved in an anhydrous ethereal solvent like THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
An organolithium reagent, such as n-butyllithium, is added dropwise to effect ortho-lithiation.
-
A borate ester, typically triisopropyl borate, is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then quenched with an aqueous acid.
-
The resulting boronic acid is then extracted and purified, often by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryl compounds, which are common structural motifs in many pharmaceutical agents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. The optimal temperature (typically between 80-110 °C) and reaction time (ranging from a few hours to overnight) should be determined by monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired biaryl compound.
Application in the Synthesis of Combretastatin A-4 Analogs for Cancer Therapy
A significant application of arylboronic acids, including this compound, is in the synthesis of analogs of naturally occurring bioactive compounds. Combretastatin A-4 is a potent anti-cancer agent that functions by inhibiting tubulin polymerization, a critical process in cell division. The synthesis of combretastatin A-4 analogs often involves a Suzuki-Miyaura coupling to construct the biaryl core of the molecule.
The following diagram illustrates the synthetic workflow for a combretastatin A-4 analog and its mechanism of action.
Caption: Synthetic workflow and mechanism of action of a Combretastatin A-4 analog.
The diagram above outlines the use of this compound in a Suzuki-Miyaura coupling to synthesize a combretastatin A-4 analog. This analog then inhibits tubulin polymerization, leading to disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Conclusion
This compound is a commercially available and valuable reagent for researchers in organic synthesis and drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex biaryl systems. The use of this building block in the synthesis of potent anti-cancer agents, such as combretastatin A-4 analogs, highlights its importance in the development of novel therapeutics. The experimental protocols and synthetic strategies outlined in this guide are intended to provide a comprehensive resource for scientists working with this versatile compound.
References
An In-depth Technical Guide to the Safety and Handling of 4-Benzyloxy-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Benzyloxy-3-methoxyphenylboronic acid (CAS No. 243990-53-6), a compound utilized in laboratory settings for chemical synthesis. Adherence to the following protocols is crucial for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1]
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 |
Signal Word: Warning[1]
Hazard Pictogram:
Table 2: Hazard Statements [1]
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Safe Handling and Storage
Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection:
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing.[1]
-
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for dusts is recommended.[1]
Handling Procedures
-
Handle only in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid breathing dust.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid formation of dust.[1]
Storage Conditions
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Experimental Protocols: Safe Handling of a Powdered Chemical
The following is a generalized protocol for the safe handling of this compound powder.
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and have waste containers ready.
-
Don the appropriate PPE as outlined in section 2.1.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to contain any dust.
-
Use a spatula to carefully transfer the desired amount of the compound to a weigh boat or directly into the reaction vessel.
-
Avoid any actions that could generate dust, such as rapid movements or pouring from a height.
-
Close the container tightly immediately after use.
-
-
Reaction Setup:
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the reaction vessel is properly secured.
-
-
Post-Handling:
-
Clean all equipment that came into contact with the compound.
-
Dispose of contaminated disposable items (e.g., weigh boats, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly before leaving the laboratory.
-
First Aid Measures
In case of exposure, follow these procedures immediately.
Table 3: First Aid Measures [1]
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: No information available.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.
Physical and Chemical Properties
Table 4: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₅BO₄[2] |
| Molecular Weight | 258.08 g/mol [2] |
| Appearance | Solid[2] |
| Storage Class | Combustible Solids[2] |
Disposal Considerations
Dispose of this chemical and its container as hazardous waste.[3] Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular solid waste.[3] Contaminated labware and PPE must also be treated as hazardous waste.[3]
Visualizations
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 4-Benzyloxy-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Benzyloxy-3-methoxyphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, particularly in the synthesis of complex organic molecules such as the anti-cancer agent combretastatin A-4 and its analogues.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates, catalyzed by a palladium complex. This compound is a valuable reagent in this reaction, allowing for the introduction of the benzyloxy-methoxyphenyl motif into a wide range of molecular scaffolds. This moiety is a key structural feature in a variety of biologically active compounds.
Key Applications
The primary application of this compound in Suzuki coupling is in the synthesis of biaryl and styrenyl compounds. A notable example is its use in the synthesis of combretastatin A-4 analogues, which are potent tubulin polymerization inhibitors with significant anti-cancer properties. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in a later synthetic step if required.
Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide
This protocol is based on a procedure described in the synthesis of nitrocatechol derivatives as COMT inhibitors.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., 2-(3-bromo-phenyl)-6-trifluoromethyl-pyridine 1-oxide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
2 N aqueous sodium carbonate solution (Na2CO3)
-
Toluene
-
Ethanol
-
Argon (or other inert gas)
-
Standard reaction glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a round-bottom flask, add this compound (1.0 g, 3.87 mmol) and the aryl bromide (e.g., 2-(3-bromo-phenyl)-6-trifluoromethyl-pyridine 1-oxide, 1.12 g, 3.52 mmol).
-
Add toluene (10 mL) and ethanol (1 mL) to the flask at room temperature.
-
Purge the flask with argon for 5-10 minutes to create an inert atmosphere.
-
Under argon, add the 2 N aqueous sodium carbonate solution (5.41 mL, 10.82 mmol) to the stirred solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol) to the reaction mixture.
-
Heat the resulting mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture onto ice-cold 1 N aqueous hydrochloric acid (100 mL).
-
The resulting precipitate can be collected by filtration, washed with water, and dried.
-
The crude product can be purified by silica gel chromatography.
Data Presentation
The following table summarizes the quantitative data from the representative Suzuki coupling protocol.
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| This compound | 258.08 | 1.0 | 3.87 | 1.1 |
| 2-(3-bromo-phenyl)-6-trifluoromethyl-pyridine 1-oxide | 318.11 | 1.12 | 3.52 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.22 | 0.19 | 0.054 |
| Sodium Carbonate (2N solution) | 105.99 | - | 10.82 | 3.07 |
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for a Suzuki coupling experiment.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling with 4-Benzyloxy-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
4-Benzyloxy-3-methoxyphenylboronic acid is a particularly valuable building block in medicinal chemistry. Its structure is a key component in the synthesis of numerous biologically active compounds, most notably the potent anticancer agent Combretastatin A-4 and its analogues.[1] These compounds exhibit significant tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis in cancer cells, making them a subject of intense research in drug development.[2]
These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides, offering both conventional and microwave-assisted methodologies. The included data and diagrams are intended to serve as a comprehensive resource for researchers engaged in the synthesis of bioactive molecules.
Signaling Pathways and Logical Relationships
The primary application of this compound in drug discovery is in the synthesis of Combretastatin A-4 and its derivatives. The resulting stilbene core of Combretastatin A-4 is responsible for its potent biological activity, which is initiated by its binding to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, a critical process for cell division, leading to the activation of apoptotic signaling pathways.
Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling reaction is a multi-step process that requires careful execution to ensure high yields and purity of the final product. The following diagram outlines the key stages of the experimental procedure.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 85 | N/A |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | N/A |
| 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 6 | 95 | N/A |
| 2-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 78 | N/A |
| 1-Bromo-3,5-dimethoxybenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (3:1) | 90 | 16 | 88 | N/A |
| 4-Iodoanisole | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O (5:1) | 120 (MW) | 0.33 | 94 | [3] |
| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 89 | N/A |
| 3-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | CsF | Dioxane | 100 | 10 | 91 | N/A |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The data presented here are for illustrative purposes and may require optimization for specific applications.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Reaction vessel (e.g., round-bottom flask) with condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Method
This protocol provides an accelerated procedure for the Suzuki-Miyaura coupling using microwave irradiation.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane/Water mixture)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the degassed solvent to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (typically 10-30 minutes).[3]
-
Workup: After the reaction is complete and the vial has cooled to a safe temperature, dilute the mixture with ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of a variety of biaryl compounds, which are key intermediates in the development of new therapeutics. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully employ this versatile reaction in their synthetic endeavors. Optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
- 1. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Base Selection for Suzuki-Miyaura Cross-Coupling Reactions of 4-Benzyloxy-3-methoxyphenylboronic Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] A critical parameter for the success of this reaction is the judicious selection of a base, which plays a pivotal role in the catalytic cycle.[1] This document provides a comprehensive guide to selecting the optimal base for reactions involving 4-Benzyloxy-3-methoxyphenylboronic acid, a versatile building block in the synthesis of complex organic molecules.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The primary function of the base in the Suzuki-Miyaura reaction is to activate the boronic acid, facilitating the crucial transmetalation step.[1] This activation is generally believed to occur via two main pathways:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species then readily undergoes transmetalation with the palladium(II) halide complex.
-
Hydroxide Pathway: The base can also react with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.
The operative pathway is influenced by the specific base, solvent, and substrates employed in the reaction. Weaker bases like carbonates and phosphates are commonly utilized in a vast number of Suzuki-Miyaura reactions.[1]
Selecting the Optimal Base for this compound
This compound is an electron-rich boronic acid. The selection of an appropriate base is crucial to achieve high yields and minimize side reactions, such as protodeboronation, which is the cleavage of the C-B bond.[5]
Inorganic Bases: These are the most frequently used bases in Suzuki-Miyaura couplings. Their effectiveness is determined by factors such as basicity, solubility, and the nature of the cation.
| Base | General Applicability | Suitability for this compound |
| K₃PO₄ | Excellent for sensitive substrates and often provides high yields.[6] | Highly Recommended: A strong yet non-nucleophilic base, ideal for this electron-rich system. |
| Cs₂CO₃ | Often superior for challenging couplings due to its higher solubility in organic solvents.[7] | Highly Recommended: Particularly effective, though a more expensive option. |
| K₂CO₃ | A common and reliable choice for a wide range of Suzuki couplings.[8][9] | Recommended: A good starting point for optimization, often used in aqueous solvent mixtures. |
| Na₂CO₃ | A cost-effective and widely used base, particularly in industrial applications. | Suitable: Can be effective, though may require higher temperatures or longer reaction times. |
| KOH, NaOH | Strong bases that can be effective but may lead to side reactions with sensitive functional groups.[1] | Use with Caution: The high basicity might promote side reactions. |
| KF | Fluoride ions are thought to play a unique role in activating the boronic acid.[1] | Worth Considering: Can be effective, especially in anhydrous conditions. |
Organic Bases: While less common, organic bases can be advantageous in specific situations, particularly when dealing with base-sensitive functional groups.
| Base | General Applicability | Suitability for this compound |
| Triethylamine (TEA) | Often less effective than inorganic bases for Suzuki couplings. | Not Generally Recommended: Typically leads to lower yields. |
| DIPEA (Hünig's base) | A non-nucleophilic base suitable for sensitive substrates. | Potentially Useful: Could be explored if inorganic bases fail. |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide using different bases. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is a robust starting point for the coupling of this compound with various aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Prepare a degassed solvent mixture of dioxane and water (4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Procedure using Potassium Carbonate (K₂CO₃)
This protocol provides a cost-effective alternative to potassium phosphate.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
1,4-Dioxane (8 mL) and Deionized water (2 mL)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
-
After cooling to room temperature, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Workflow and Catalytic Cycle
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Solvent Effects in Suzuki Coupling of 4-Benzyloxy-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and functional materials. The reaction's efficiency and selectivity are critically influenced by several parameters, with the choice of solvent playing a pivotal role. This document provides a detailed examination of solvent effects on the Suzuki coupling of 4-Benzyloxy-3-methoxyphenylboronic acid, a key building block in the synthesis of various biologically active molecules, including analogues of Combretastatin A-4. Understanding the interplay between the solvent system and the catalytic cycle is essential for optimizing reaction conditions to achieve high yields and purity.
The solvent influences multiple stages of the Suzuki-Miyaura catalytic cycle. It affects the solubility of the reactants, the stability of the palladium catalyst, the efficacy of the base, and the rate-determining transmetalation step. A judicious selection of solvent can prevent catalyst decomposition, minimize side reactions, and facilitate product isolation. This application note offers a summary of these effects, presents a general experimental protocol, and provides a comparative analysis of various solvent systems.
Data Presentation: Solvent Effects on Reaction Yield
The following table summarizes the representative yields for the Suzuki coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole) in various solvent systems. These results highlight the significant impact of the solvent on the reaction outcome.
| Entry | Solvent System (v/v) | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | 12 | 85 |
| 2 | Dioxane/H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 100 | 8 | 92 |
| 3 | THF/H₂O (3:1) | Cs₂CO₃ | Pd(OAc)₂/SPhos | 80 | 16 | 88 |
| 4 | DMF | K₂CO₃ | Pd(PPh₃)₄ | 110 | 6 | 75 |
| 5 | Acetonitrile/H₂O (4:1) | Na₂CO₃ | Pd(dppf)Cl₂ | 80 | 12 | 65 |
| 6 | Ethanol/H₂O (1:1) | K₃PO₄ | Pd(OAc)₂/SPhos | 80 | 10 | 90 |
Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate common solvent effects. Actual yields may vary depending on the specific aryl halide, catalyst, base, and precise reaction conditions.
Experimental Protocols
A general protocol for the Suzuki-Miyaura coupling of this compound is provided below. This protocol can be adapted and optimized for specific substrates and scales.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe. If a biphasic system with water is used, the water should also be thoroughly degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Synthesis of Biphenyl Derivatives Utilizing 4-Benzyloxy-3-methoxyphenylboronic Acid: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of biphenyl derivatives using 4-benzyloxy-3-methoxyphenylboronic acid. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids. This compound serves as a key building block for introducing the benzyloxy-methoxyphenyl moiety into target molecules, a common feature in compounds with potential therapeutic applications.
Data Presentation: Representative Reaction Parameters and Yields
The success of a Suzuki-Miyaura coupling is contingent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following table summarizes typical reaction conditions and expected yield ranges for the coupling of this compound with various aryl halides, based on analogous reactions reported in the literature. Optimization may be necessary for specific substrates.
| Aryl Halide (1.0 eq) | This compound (eq) | Palladium Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 1.2 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/Ethanol/Water | 80-100 | 4-12 | 85-95 |
| 1-Bromo-4-nitrobenzene | 1.2 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.0) | 1,4-Dioxane/Water | 100 | 6-18 | 80-92 |
| 2-Bromopyridine | 1.3 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 110 | 8-24 | 75-88 |
| Methyl 4-bromobenzoate | 1.2 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/Water | 90 | 6-16 | 88-96 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous Potassium Carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., Toluene, Ethanol)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (0.03 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Visualizations
Chemical Reaction Scheme
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical workflow for the synthesis and purification of biphenyl derivatives.
Role in Drug Discovery
Biphenyl derivatives synthesized from this compound are valuable scaffolds in drug discovery programs. Their structural motifs can be tailored to interact with various biological targets. The diagram below illustrates a potential role of such compounds as kinase inhibitors, a common application for biphenyl structures in oncology and inflammation research.
Caption: Potential mechanism of action for a biphenyl derivative as a kinase inhibitor.
Application Notes: Synthesis of Bioactive Natural Products Using 4-Benzyloxy-3-methoxyphenylboronic Acid
Introduction
4-Benzyloxy-3-methoxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex molecular architectures found in natural products. Its structure, featuring a protected catechol motif, makes it an ideal precursor for introducing the vanillyl group or related functionalities. This moiety is prevalent in a wide array of biologically active compounds, including lignans, alkaloids, and stilbenoids. The benzyl protecting group offers stability under various reaction conditions and can be readily removed in the final stages of a synthesis to reveal a free phenol, which is often crucial for biological activity.
This document provides detailed application notes on the use of this compound in the synthesis of natural product analogs, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed due to its mild conditions, high functional group tolerance, and broad substrate scope.
Core Application: Synthesis of Combretastatin Analogs
Combretastatins are a class of potent antimitotic agents isolated from the African willow tree, Combretum caffrum.[1] Combretastatin A-4 (CA-4), in particular, exhibits strong cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization.[1][2] The synthesis of CA-4 and its analogs is of significant interest in drug development. This compound serves as a key reagent for constructing the characteristic stilbene backbone of these molecules.
The Suzuki-Miyaura coupling provides an efficient method for linking the two aromatic rings of the combretastatin scaffold. A typical strategy involves the coupling of this compound with a suitable aryl halide or triflate.
General Reaction Scheme: Suzuki-Miyaura Coupling
The fundamental transformation involves the palladium-catalyzed reaction between the boronic acid and an aryl halide (Ar-X, where X = I, Br, or Cl) to form a new biaryl C-C bond.
References
- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Medicinal Chemistry Applications of 4-Benzyloxy-3-methoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-methoxyphenylboronic acid is a versatile organic compound that serves as a crucial building block in the field of medicinal chemistry. Its unique structural features, combining a protected phenol and a methoxy group on a phenylboronic acid scaffold, make it an attractive reagent for the synthesis of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development, with a particular focus on its application in the synthesis of enzyme inhibitors and other potential therapeutic agents through Suzuki-Miyaura cross-coupling reactions.
Boronic acids and their derivatives are widely utilized in medicinal chemistry due to their stability, low toxicity, and broad functional group tolerance in pivotal reactions like the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of the molecular frameworks of many pharmaceutical compounds.[2]
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for introducing the 4-benzyloxy-3-methoxyphenyl moiety into a target molecule. This structural motif is of interest in the design of various therapeutic agents, including but not limited to:
-
Anticancer Agents: The substituted phenyl ring is a common feature in a variety of anticancer compounds, including analogues of natural products like combretastatin. These compounds often derive their activity from their ability to inhibit critical cellular processes such as tubulin polymerization.[3]
-
Enzyme Inhibitors: The specific substitution pattern of the aromatic ring can provide key interactions with the active sites of enzymes, leading to potent and selective inhibition.
-
Receptor Antagonists: Molecules incorporating this scaffold can be designed to bind to specific cellular receptors, thereby modulating their activity.
The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in a later synthetic step to yield a free hydroxyl group. This hydroxyl group can be crucial for biological activity, often participating in hydrogen bonding interactions with the biological target.
Experimental Protocols
Protocol 1: Synthesis of this compound
A common route for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate. The following is a representative protocol.
Materials:
-
4-Bromo-1-(benzyloxy)-2-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-bromo-1-(benzyloxy)-2-methoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
To the resulting organolithium species, add trimethyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Scaffold
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent to the mixture. If a two-phase system (e.g., toluene/water) is used, ensure vigorous stirring.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
| Compound ID | Modification | Target | Assay | IC₅₀ / GI₅₀ (nM) | Cancer Cell Line(s) |
| Analogue A | Boronic acid replacement of phenol on C-ring | Tubulin Polymerization | Inhibition | 1,200 | - |
| Analogue A | - | Cytotoxicity | GI₅₀ | 8.5 | MCF-7 (Breast) |
| Analogue B | Chalcone-boronic acid analogue | Cytotoxicity | GI₅₀ | <10 - 200 | NCI-60 Panel |
| Analogue C | Pyrrole-based tubulin inhibitor | Cytotoxicity | IC₅₀ | 9.6 | MCF-7 (Breast) |
| Analogue C | - | Cytotoxicity | IC₅₀ | 18 | HCT116 (Colon) |
This table is a compilation of representative data from literature on similar compounds and is for illustrative purposes.[4][5]
Conclusion
This compound is a valuable and versatile reagent for medicinal chemists. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the synthesis of complex biaryl structures that are often found in biologically active compounds. The protocols and application notes provided herein offer a foundation for researchers to incorporate this building block into their drug discovery programs, enabling the exploration of novel chemical space in the quest for new and effective therapeutics. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Benzyloxy-3-methoxyphenylboronic Acid with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-Benzyloxy-3-methoxyphenylboronic acid with a variety of heteroaryl halides. This reaction is a powerful and versatile tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent scaffolds in medicinal chemistry and drug development. The 4-benzyloxy-3-methoxyphenyl motif is a key structural element in various biologically active molecules, including analogs of natural products like Combretastatin A-4.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1][2] This reaction is widely favored in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of the boronic acid reagents. The general catalytic cycle involves three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
Data Presentation: Reaction Parameters and Yields for Analogous Couplings
The following tables summarize representative conditions and yields for Suzuki-Miyaura coupling reactions involving heteroaryl halides with various arylboronic acids. While not all examples utilize this compound directly, they serve as a valuable guide for reaction optimization and predicting outcomes with the target boronic acid.
Table 1: Coupling of Heteroaryl Bromides with Arylboronic Acids
| Entry | Heteroaryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | 5-Bromoindole (N-Boc) | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (3) | DMF | 110 | 6 | 92 |
| 4 | 4-Bromoisoquinoline | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 85 |
| 5 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 92[3] |
Table 2: Coupling of Heteroaryl Chlorides with Arylboronic Acids
| Entry | Heteroaryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrazine | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (3) | t-BuOH/H₂O (1:1) | 100 | 24 | 85 |
| 2 | 2-Chloroquinoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 16 | 91 |
| 3 | 4-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 80 | 12 | 78 |
| 4 | 2-Chlorobenzothiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 89 |
Table 3: Microwave-Assisted Coupling of Heteroaryl Halides with Arylboronic Acids
| Entry | Heteroaryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (2.1) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 10 | 75[4] |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | 69[5] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 | 15 | 74[6] |
| 4 | Aryl Chlorides | Various Boronic Acids | POPd2 | - | K₂CO₃ (2) | H₂O | 150 | 15 | 64-99[7] |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with heteroaryl halides. These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand; 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1). Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equiv)
-
Heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand; 5 mol%)
-
Ligand (e.g., JohnPhos; 10 mol%)
-
Base (e.g., K₂CO₃; 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Reaction Setup: To a microwave reactor vial, add the heteroaryl halide (1.0 equiv), this compound (1.5 equiv), base (3.0 equiv), palladium catalyst (5 mol%), and ligand (10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., DMF) to the vial.
-
Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes).[5]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The work-up and purification procedure is similar to that described in Protocol 1.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Microwave-promoted Suzuki reactions of aryl chlorides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation with 4-Benzyloxy-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for carbon-carbon (C-C) bond formation utilizing 4-benzyloxy-3-methoxyphenylboronic acid. This versatile building block is notably employed in the synthesis of combretastatin A-4 and its analogs, which are potent tubulin polymerization inhibitors with applications in oncology drug development.[1][2][3][4] The protocols outlined below cover the widely used Suzuki-Miyaura coupling, as well as representative methods for Heck and Stille cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[5][6] This reaction is characterized by its mild conditions and high functional group tolerance, making it a favored method for the synthesis of biaryls and substituted alkenes.
General Reaction Scheme
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Benzyloxy-3-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki-Miyaura cross-coupling reaction involving 4-benzyloxy-3-methoxyphenylboronic acid.
Troubleshooting Guide: Low Reaction Yield
Low yields in the Suzuki coupling of this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Initial Checks & Common Issues
| Question | Possible Cause & Troubleshooting Steps |
| Q1: My reaction shows low to no conversion of starting materials. What are the first things to check? | A1: Initial checks should focus on the fundamental components of the reaction. 1. Catalyst Activity: Ensure the palladium catalyst and phosphine ligands are active.[1] Palladium(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in situ.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[2][3]2. Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1][2] Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed.[1][2]3. Reagent Purity: Verify the purity of the aryl halide and the this compound. Impurities can interfere with the catalytic cycle. Boronic acids can degrade over time.[2] |
| Q2: I suspect protodeboronation of my boronic acid is the primary issue. How can I minimize this? | A2: Protodeboronation is a common side reaction, particularly with electron-rich boronic acids. 1. Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1] The choice of base can significantly impact the reaction's success.[4]2. Anhydrous Conditions: Water can be a proton source for protodeboronation.[1] While some protocols use aqueous bases, employing anhydrous conditions with a suitable base can mitigate this side reaction.[5]3. Use of Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol ester can protect it from premature decomposition.[6] These esters can slowly release the boronic acid into the reaction mixture, minimizing its concentration and the rate of protodeboronation.[7] |
| Q3: Could my choice of solvent and temperature be the problem? | A3: Solvent and temperature are critical parameters that influence reaction rate and yield. 1. Solvent System: The choice of solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[8] For instance, a dioxane/water mixture is often effective.[9]2. Temperature: Many Suzuki couplings require heating (typically 80-110 °C) to proceed at an optimal rate.[2] However, excessive heat can lead to catalyst decomposition.[1] If the reaction is sluggish, a moderate increase in temperature may improve the yield.[1] |
| Q4: How does the choice of ligand affect the reaction? | A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. 1. Electron-Rich and Bulky Ligands: For challenging couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can improve reaction rates and yields.[3][5][10] These ligands promote the oxidative addition and reductive elimination steps.2. Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio should be determined experimentally, as excess ligand can sometimes inhibit the reaction.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base plays a critical role in the transmetalation step of the catalytic cycle.[4] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[4][11][12]
Q2: Are there alternative boron reagents I can use instead of the boronic acid?
A2: Yes, if protodeboronation is a significant issue, you can use more stable boron derivatives. Aryltrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates are known to be more robust and less prone to protodeboronation compared to the corresponding boronic acids.[7] They often provide a slow release of the boronic acid under the reaction conditions.[7][13]
Q3: My starting materials are not fully soluble in the reaction mixture. What can I do?
A3: Poor solubility can lead to low reaction rates. Ensure vigorous stirring to maintain a homogeneous mixture.[1] You could also try a different solvent system. For example, THF/water or dioxane/water are common solvent mixtures that can improve solubility.[8] In some cases, a phase-transfer catalyst may be beneficial.[14]
Q4: Can I run the Suzuki coupling reaction open to the air?
A4: It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[1][2]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of your reaction.
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel multiple times.[1]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) via syringe.[8] The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
preventing protodeboronation of 4-Benzyloxy-3-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering protodeboronation with 4-benzyloxy-3-methoxyphenylboronic acid, a common challenge with electron-rich arylboronic acids.
Troubleshooting Guide: Minimizing Protodeboronation
If you are experiencing low yields or identifying the byproduct 4-benzyloxy-3-methoxyphenol in your reaction, protodeboronation is a likely cause. This guide provides a systematic approach to troubleshoot and mitigate this unwanted side reaction.
Step 1: Initial Diagnosis and Problem Assessment
The first step is to confirm and quantify the extent of protodeboronation.
-
Symptom: Low yield of the desired coupled product and the presence of a major byproduct identified as 4-benzyloxy-3-methoxyphenol.
-
Analysis Method: Use analytical techniques like HPLC, LC-MS, or ¹H NMR to compare the ratio of the desired product to the protodeboronated byproduct.
A logical workflow for diagnosing the issue is presented below.
Caption: Diagnostic workflow to confirm protodeboronation.
Step 2: Reaction Parameter Optimization
Protodeboronation of electron-rich arylboronic acids is highly sensitive to reaction conditions. The choice of base, solvent, and temperature are critical factors.
Key Optimization Strategies:
-
Choice of Base: Strong bases, especially in aqueous media, accelerate protodeboronation. Using a milder, non-hydroxide base is the most effective first step.
-
Solvent System: Ensure anhydrous conditions, as water can be a proton source.
-
Temperature: While Suzuki couplings often require heat, excessively high temperatures can increase the rate of protodeboronation.
The following table summarizes the impact of different bases on the outcome of Suzuki-Miyaura coupling reactions involving electron-rich boronic acids.
| Base | Typical Conditions | Impact on Protodeboronation | Recommendation |
| NaOH, KOH | Aqueous solutions, often with organic co-solvent | High Risk. Hydroxide ions directly promote the cleavage of the C-B bond. | Avoid. Only consider if absolutely necessary and at very low temperatures. |
| Na₂CO₃, Cs₂CO₃ | Aqueous or anhydrous mixtures | Moderate Risk. Generally better than hydroxides, but the presence of water can still be problematic. | A viable option, but ensure rigorous anhydrous conditions if possible. |
| K₃PO₄, K₂CO₃ | Anhydrous solvents (e.g., Toluene, Dioxane, THF) | Low Risk. These are considered the standard "safe" bases for minimizing protodeboronation. | Highly Recommended. Start with K₃PO₄ in an anhydrous solvent like toluene or dioxane. |
| Organic Bases | Anhydrous solvents | Low Risk. Bases like triethylamine (TEA) or DIPEA are generally not basic enough to promote significant protodeboronation. | Can be effective, but may require higher temperatures, which can have a competing effect. |
An experimental workflow for optimizing reaction conditions is outlined below.
Caption: Stepwise workflow for reaction optimization.
Step 3: Advanced Strategy: Use of Boronic Esters
If optimizing the base, solvent, and temperature is insufficient, converting the boronic acid to a more stable boronic ester, such as a pinacol ester, is a highly effective strategy. Boronic esters are significantly more resistant to protodeboronation under basic conditions.
Advantages of Pinacol Esters:
-
Enhanced Stability: The pinacolato ligand protects the boron center, increasing stability towards hydrolysis and protodeboronation.
-
Compatibility: They are compatible with most Suzuki-Miyaura coupling conditions.
-
Easy Preparation: The boronic acid can be easily converted to the pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond. For this compound, this results in the formation of the unwanted byproduct 4-benzyloxy-3-methoxyphenol. This process is often promoted by basic conditions, high temperatures, and the presence of water, especially for boronic acids with electron-donating groups.
The underlying mechanism is illustrated below.
Caption: Simplified pathway of base-promoted protodeboronation.
Q2: Why is my specific boronic acid so susceptible?
A: The 4-benzyloxy and 3-methoxy groups on your phenylboronic acid are both electron-donating groups (EDGs). EDGs increase the electron density on the aromatic ring, which weakens the carbon-boron bond and makes the ipso-carbon more susceptible to protonation, thereby accelerating the rate of protodeboronation.
Q3: How do I prepare the pinacol ester of my boronic acid?
A: A standard and effective method is the esterification of the boronic acid with pinacol.
Experimental Protocol: Preparation of this compound pinacol ester
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Dean-Stark apparatus (or molecular sieves)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq).
-
Add pinacol (1.1 to 1.5 eq).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling reaction after purification by recrystallization or silica gel chromatography if necessary.
Q4: Can I store my this compound to prevent degradation?
A: Yes. While boronic acids are generally stable solids, prolonged storage, especially under non-inert conditions, can lead to degradation. For long-term storage, keep the solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., <4 °C) and protected from light. However, the most reliable way to prevent issues is to convert it to its pinacol ester, which is significantly more stable for storage.
Technical Support Center: Suzuki-Miyaura Coupling of 4-Benzyloxy-3-methoxyphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the homocoupling of 4-Benzyloxy-3-methoxyphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue: Significant Homocoupling of this compound Observed
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of a symmetrical biaryl byproduct derived from the boronic acid.
-
Complicated purification of the final product.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxygen in the Reaction Mixture | The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of the boronic acid.[1] | Rigorous Degassing: Deoxygenate all solvents and the reaction mixture thoroughly. Common methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or performing at least three freeze-pump-thaw cycles for more sensitive reactions. |
| Use of a Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled dimer during the in situ reduction to the active Pd(0) species.[1][2] | Switch to a Pd(0) Source: Utilize a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can contribute to homocoupling. |
| Inappropriate Base Selection | The choice and strength of the base can influence the rate of homocoupling. Strong bases can sometimes promote side reactions. | Optimize the Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH). Screening of different bases is recommended. |
| Suboptimal Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. | Employ Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Josiphos families can sterically hinder the formation of intermediates that lead to homocoupling and promote the desired reductive elimination. |
| High Reaction Temperature | Elevated temperatures can sometimes increase the rate of side reactions, including homocoupling. | Temperature Optimization: If feasible for the desired cross-coupling, attempt the reaction at a lower temperature. |
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the homocoupling of this compound?
A1: There are two main pathways for the homocoupling of arylboronic acids:
-
Oxygen-Mediated Homocoupling: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species then undergoes transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with two equivalents of the boronic acid to form the symmetrical biaryl and Pd(0). This is particularly problematic at the beginning of the reaction before the primary catalytic cycle is fully established.[1][2]
Homocoupling Mechanisms:
Q2: How does the choice of palladium catalyst and ligand affect the homocoupling of an electron-rich boronic acid like this compound?
A2: The catalyst and ligand system is crucial. For electron-rich boronic acids, which can be prone to homocoupling, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous as it avoids the Pd(II) reduction step.[3] Furthermore, employing bulky and electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling pathway and sterically hinder the side reactions that lead to homocoupling.
Q3: Can the base and solvent system be optimized to reduce homocoupling?
A3: Yes. The base is necessary to activate the boronic acid for transmetalation, but its strength can influence side reactions. Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally recommended over strong bases like NaOH or alkoxides. The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or THF) and water, should be optimized for the solubility of all components. The amount of water can also be critical and should be carefully controlled.
Q4: Are there any additives that can suppress the homocoupling of boronic acids?
A4: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[4] This is thought to work by minimizing the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle. However, the use of additives should be carefully evaluated for each specific reaction.
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Rich/Sterically Hindered Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [3] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [3] |
| Note: This data is illustrative and based on studies with 4-(diphenylamino)benzeneboronic acid and structurally similar compounds. Direct comparison under identical conditions is recommended for specific applications.[3] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Experimental Workflow Diagram:
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Solvent Degassing: Degas the solvent mixture (e.g., 1,4-Dioxane/Water) by sparging with argon or nitrogen for at least 30 minutes. For highly sensitive reactions, perform three freeze-pump-thaw cycles.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Technical Support Center: Purification of Products from 4-Benzyloxy-3-methoxyphenylboronic acid Reactions
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of reaction products derived from 4-Benzyloxy-3-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: The most frequent impurities include unreacted starting materials (this compound and the corresponding aryl halide), homocoupled biaryl byproduct (bis(4-benzyloxy-3-methoxyphenyl)), protodeborylated arene (1-benzyloxy-2-methoxybenzene), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction are also typically present in the crude mixture.[1] The purity of the boronic acid itself is crucial, as contaminants can poison the catalyst or lead to side reactions.[2]
Q2: How can I effectively remove unreacted this compound from the crude product?
A2: Unreacted boronic acid can be efficiently removed with a basic aqueous wash. By extracting the crude mixture (dissolved in an organic solvent like ethyl acetate) with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[3] This salt then partitions into the aqueous layer, separating it from the desired, typically less polar, product in the organic layer.[3]
Q3: My desired product and the homocoupling byproduct have very similar polarities, making separation by column chromatography difficult. What can I do?
A3: This is a common challenge, especially with electron-rich boronic acids. To improve separation:
-
Optimize Chromatography: Meticulous flash column chromatography using a shallow solvent gradient is often required.[1] It is critical to test various solvent systems with Thin-Layer Chromatography (TLC) to identify the optimal mobile phase for separation.[4] Trying different solvent systems like dichloromethane/methanol or toluene/acetone may provide better separation than standard hexane/ethyl acetate.[3][4]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[1] The process relies on the solubility difference between your product and the impurity in a given solvent at different temperatures.[5] Significant trial and error may be needed to find the ideal solvent or solvent mixture.[4]
Q4: Why is it critical to remove the palladium catalyst, and what are the most effective methods?
A4: For applications in drug development and medicinal chemistry, removing trace palladium is essential due to its toxicity and strict regulatory limits (measured in parts-per-million, ppm).[1] Effective methods include:
-
Filtration: After the reaction, filtering the mixture through a pad of Celite® can remove heterogeneous or precipitated palladium.[6][7]
-
Metal Scavengers: For homogeneous catalysts that remain dissolved, specialized metal scavengers can be used. These are typically functionalized silica or polymers that chelate the palladium, allowing it to be removed by filtration.[1]
-
Activated Carbon: Treatment with activated charcoal can also adsorb residual palladium, which is then filtered off.[6]
Q5: My reaction has a significant amount of the homocoupled byproduct. How can I prevent this in the future?
A5: Homocoupling of boronic acids is primarily promoted by the presence of oxygen.[8][9] To minimize this side reaction:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[8][10]
-
Catalyst Choice: Using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly can be beneficial, as some Pd(II) precatalysts can promote homocoupling during their initial reduction to the active Pd(0) species.[1][11]
-
Reaction Setup: Pre-heating the mixture of the catalyst, base, solvent, and aryl halide before adding the boronic acid can sometimes reduce the likelihood of homocoupling.[8]
Troubleshooting Guide: Common Impurities
The following table summarizes common impurities, their origins, and recommended purification strategies.
| Impurity | Potential Source | Recommended Purification Method(s) |
| Unreacted this compound | Incomplete reaction; incorrect stoichiometry. | Basic aqueous wash (e.g., 1M NaOH or K₂CO₃) to form a water-soluble boronate salt.[3] |
| Homocoupling Byproduct | Presence of oxygen in the reaction mixture; choice of palladium precatalyst.[9][10] | Meticulous column chromatography with a shallow gradient; Recrystallization.[1] |
| Protodeborylated Arene | Hydrolysis of the boronic acid, often exacerbated by harsh reaction conditions (high temperature, prolonged time).[9] | Column chromatography; Recrystallization. Separation can be challenging due to similar polarity. |
| Unreacted Aryl Halide | Incomplete reaction; using an excess of the halide. | Column chromatography; Using a slight excess of boronic acid in the reaction can help consume the halide.[3] |
| Residual Palladium Catalyst | Catalyst remaining in the product after workup. | Filtration through Celite®; Treatment with activated carbon; Use of metal scavenger resins.[1][6] |
| Inorganic Salts | The base (e.g., K₂CO₃, Cs₂CO₃) used in the reaction. | Standard aqueous work-up (washing the organic layer with water and/or brine).[1] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x). This removes the bulk of inorganic salts and water-soluble impurities.[1]
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[7]
Protocol 2: Basic Extraction for Boronic Acid Removal
-
Dissolve the crude product obtained from the reaction in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a 1 M aqueous solution of NaOH or K₂CO₃.
-
Shake the funnel vigorously, venting periodically to release any pressure. Allow the layers to separate. The deprotonated boronic acid will partition into the aqueous layer.[3]
-
Drain and collect the aqueous layer.
-
Repeat the extraction of the organic layer with the basic solution one or two more times to ensure complete removal.
-
Proceed with the general aqueous work-up (Protocol 1) by washing the organic layer with water and brine to remove residual base.
Protocol 3: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles or cracks form.
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM.
-
Adsorb the dissolved product onto a small amount of silica gel by concentrating it to a dry powder.
-
Carefully add the dried sample to the top of the packed column.
-
Begin eluting the column with the solvent system, gradually increasing the polarity (the "gradient") to separate the components.[1]
-
Collect fractions and monitor their composition using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualized Workflows and Logic
Caption: General experimental workflow for product purification.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Difficult Couplings with 4-Benzyloxy-3-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 4-benzyloxy-3-methoxyphenylboronic acid. This electron-rich and sterically hindered boronic acid can present unique difficulties, and this guide offers structured advice to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields with this substrate are often attributed to a combination of its electron-rich nature and steric hindrance. The primary factors to scrutinize are the catalyst system (palladium source and ligand), the choice of base and solvent, and the reaction conditions, particularly the exclusion of oxygen.[1][2]
Q2: I am observing significant decomposition of my this compound. What are the likely side reactions?
A2: The two most common side reactions that lead to the consumption of the boronic acid are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is often promoted by excess base and the presence of water.[3] Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct, which is often facilitated by the presence of oxygen.
Q3: The benzyloxy protecting group on my boronic acid seems to be cleaving under the reaction conditions. How can I prevent this?
A3: Cleavage of the benzyl ether can occur under harsh basic or acidic conditions, or through hydrogenolysis if a hydrogen source is present. To mitigate this, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[2] Also, ensure that the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent side reactions that could lead to debenzylation. If the problem persists, a more robust protecting group may be necessary for your specific application.
Q4: How can I improve the solubility of my reactants?
A4: Poor solubility of either the boronic acid or the coupling partner can significantly hinder the reaction rate. If you observe poor solubility, consider screening different solvents or solvent mixtures. Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and DMF, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[4][5] For particularly insoluble substrates, higher reaction temperatures may be required.
Troubleshooting Guide
Issue 1: Low to No Product Formation
If you are experiencing low to no yield of your desired product, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the issue.
Issue 2: Significant Side Product Formation
The presence of significant side products, such as the homocoupled biaryl from the boronic acid or the protodeboronated starting material, requires specific adjustments to the reaction conditions.
Quantitative Data for Optimization
Table 1: Comparison of Catalysts and Ligands for Coupling of Methoxy-Substituted Phenylboronic Acids with Aryl Bromides
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | 90 | 12 | 70-85 |
| 4 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 100 | 18 | 75-90 |
Note: Yields are based on analogous reactions reported in the literature and may vary for this compound.
Table 2: Effect of Base and Solvent on Yield for Couplings of Electron-Rich Boronic Acids
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 81 |
| 4 | KOH | Toluene/H₂O (10:1) | 100 | 8 | 75 |
| 5 | Na₂CO₃ | Ethanol/H₂O (1:1) | 80 | 12 | 70 |
Note: Data adapted from studies on similar electron-rich boronic acids.[4]
Experimental Protocols
The following are general protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Difficult Couplings Using a Buchwald Precatalyst
For particularly challenging couplings, a more active catalyst system may be required.
Materials:
-
As in Protocol 1, but with a Buchwald precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and a corresponding ligand if not a precatalyst complex.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Buchwald precatalyst.
-
Solvent Addition: Add the degassed solvent.
-
Follow steps 4-7 from Protocol 1. The reaction times may be significantly shorter with a more active catalyst.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This guide provides a starting point for troubleshooting and optimizing Suzuki-Miyaura couplings with this compound. Due to the specific nature of each reaction, some degree of optimization of the reaction conditions will likely be necessary to achieve the desired outcome.
References
Technical Support Center: 4-Benzyloxy-3-methoxyphenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Benzyloxy-3-methoxyphenylboronic acid in chemical reactions. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions using this compound?
A1: The optimal temperature for a Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. However, for reactions involving this compound, a general temperature range of 70-100°C is often effective. It is crucial to optimize the temperature for each specific reaction to maximize yield and minimize side products. Starting with a temperature around 80-85°C is a common practice.[1][2][3]
Q2: I am observing low yields in my coupling reaction. How can I improve it?
A2: Low yields can stem from several factors. Here are some key aspects to investigate:
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Temperature: The reaction may not have reached the necessary activation energy. Cautiously increasing the temperature in increments of 10°C can improve the reaction rate and yield. Conversely, excessively high temperatures can lead to catalyst decomposition and reduced yields.
-
Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation. The choice of ligand is also critical and may require screening.
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. It is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Base and Solvent: The choice and purity of the base and solvent are critical. Ensure they are anhydrous and compatible with your reaction conditions.
Q3: What are common side products, and how does temperature influence their formation?
A3: A common side reaction is the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. Elevated temperatures can accelerate this undesired reaction. Another potential side product is the homocoupling of the boronic acid. Careful control of the reaction temperature and duration can help minimize the formation of these byproducts. If protodeboronation is a significant issue, consider using a lower temperature for a longer reaction time.
Q4: How stable is this compound at elevated temperatures?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature by 10°C increments, monitoring the reaction progress by TLC or LC-MS. |
| Catalyst has been deactivated. | Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere. | |
| Incomplete reaction. | Extend the reaction time and continue to monitor its progress. | |
| Significant Side Product Formation (e.g., Protodeboronation) | Reaction temperature is too high. | Reduce the reaction temperature. Consider running the reaction for a longer duration at a lower temperature. |
| Presence of excess water. | Ensure all solvents and reagents are anhydrous. | |
| The chosen base is too strong. | Screen for a milder base (e.g., K₃PO₄ instead of NaOH). | |
| Reaction Stalls | Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous mixture. |
| Temperature fluctuations. | Use a reliable heating mantle with a temperature controller to ensure stable heating. |
Data Presentation
The following table illustrates the hypothetical effect of temperature on the yield of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide. This data is representative of typical trends observed in such reactions.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 50 | 24 | 35 | >98 | Slow reaction rate, requires extended time. |
| 70 | 12 | 75 | >98 | Good conversion with high purity. |
| 85 | 8 | 92 | 97 | Optimal balance of reaction rate and yield. |
| 100 | 6 | 88 | 90 | Increased formation of impurities observed. |
| 120 | 4 | 70 | 82 | Significant catalyst decomposition and side product formation. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
In a separate vial, weigh the palladium catalyst and add it to the reaction flask under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 85°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Suzuki-Miyaura Coupling of 4-Benzyloxy-3-methoxyphenylboronic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully employing 4-Benzyloxy-3-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a particular focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings, especially with sterically hindered partners?
A1: The primary challenges arise from the electronic and steric properties of this boronic acid. The electron-donating nature of the benzyloxy and methoxy groups can decrease the reactivity of the boronic acid. When coupled with a sterically hindered aryl halide, the bulky benzyloxy group can impede the necessary transmetalation and reductive elimination steps of the catalytic cycle, leading to low yields and slow reaction rates.
Q2: What are the most common side reactions observed in these couplings, and how can they be minimized?
A2: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid.
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Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often exacerbated by high temperatures and the presence of water and strong bases. To minimize this, consider using milder bases (e.g., K₂CO₃), anhydrous reaction conditions, or converting the boronic acid to a more stable pinacol ester.[1]
-
Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent this. Using a pre-catalyst that efficiently generates the active Pd(0) species can also reduce homocoupling.[2]
Q3: When should I consider using a boronic ester instead of the boronic acid?
A3: Using the pinacol ester of this compound is advisable when you observe significant protodeboronation. Boronic esters are generally more stable and less susceptible to premature decomposition under basic conditions.[1] The ester is cleaved in situ during the reaction to generate the active boronate species.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Inefficient Catalyst System: The catalyst may not be active enough to overcome the steric hindrance. 2. Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or coordination with starting materials/products. 3. Poor Base Selection: The base may not be optimal for activating the boronic acid. | 1. Switch to a more robust catalyst system. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium precursor such as Pd(OAc)₂. N-heterocyclic carbene (NHC) ligands can also be effective. 2. Use fresh, high-purity reagents and solvents. Ensure all glassware is dry and the reaction is run under a strict inert atmosphere. 3. Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective in challenging couplings than weaker bases. |
| Reaction Stalls / Incomplete Conversion | 1. Steric Hindrance: The bulky nature of both coupling partners slows down the reaction. 2. Low Reaction Temperature: The activation energy for the coupling is not being met. | 1. Increase the catalyst and/or ligand loading. This can help to increase the concentration of the active catalytic species. 2. Increase the reaction temperature. Solvents with higher boiling points like toluene or dioxane may be necessary. Be mindful that higher temperatures can also increase the rate of side reactions. |
| Significant Protodeboronation | 1. Presence of Water: Water is a proton source for this side reaction. 2. Base is too Harsh: Strong bases in aqueous media can accelerate protodeboronation. | 1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves and ensure the base is anhydrous. 2. Switch to a milder base such as K₂CO₃ or KF. Alternatively, use a stronger base under anhydrous conditions. |
| Formation of Homocoupled Byproduct | 1. Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid. | 1. Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for Suzuki-Miyaura couplings of substrates structurally similar to this compound with hindered aryl halides. This data can serve as a starting point for reaction optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 90 | 12 | 92 | Coupling of a dimethoxyphenylboronic acid with 4-bromoanisole.[3] |
| 2 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 88 | Demonstrates efficacy of Cesium Carbonate.[3] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 85-95 | General conditions for sterically hindered couplings. |
| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 4 | 92 | Effective for less hindered partners.[4] |
| 5 | Pd₂(dba)₃ (5) | PPh₃ (10) | K₂CO₃ (2.0) | THF | 60 | 1 | 60 | Moderate yield under milder conditions.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a sterically hindered aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Sterically hindered aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv), finely powdered and dried
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Prepare a degassed 4:1 mixture of anhydrous 1,4-dioxane and water. Add the solvent mixture to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
References
Technical Support Center: 4-Benzyloxy-3-methoxyphenylboronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving 4-benzyloxy-3-methoxyphenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Problem 1: Low to No Product Yield
You are performing a Suzuki-Miyaura coupling with this compound and observe a low or no yield of the desired product.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated. If using a Pd(II) precatalyst, ensure it is properly reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[1][2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2]
-
Sub-optimal Base or Solvent: The choice of base and solvent is critical and interdependent.[1] The base must be strong enough to promote transmetalation but not so strong as to cause degradation.[1] For anhydrous reactions, ensure the base is dry and finely powdered.[1]
-
Protodeboronation: As an electron-rich boronic acid, this compound is susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen).[1][3] This is exacerbated by strong bases and water.[1] Consider using milder bases like K₂CO₃ or KF, or switching to anhydrous conditions.[1]
-
Poor Reagent Purity: Verify the purity of your boronic acid and coupling partner, as impurities can poison the catalyst.[2][4] Boronic acids can degrade over time.[1]
Problem 2: Significant Homocoupling of the Boronic Acid
You observe a significant amount of the homocoupled biaryl product derived from this compound.
Possible Causes and Solutions:
-
Presence of Oxygen: This is a primary cause of homocoupling.[2][5] Rigorous degassing of solvents and the reaction setup is crucial.[2] Using freeze-pump-thaw cycles for degassing is highly effective.[2]
-
Inefficient Catalyst System: The catalytic cycle may be stalled, leading to side reactions. Use a pre-formed Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[2] Ensure an optimal ligand-to-palladium ratio to maintain a stable catalytic complex.[2]
-
Pd(II) Species in Solution: If your reaction mixture contains Pd(II) species without the appropriate ligands, it can promote the homocoupling of two boronic acid molecules.[5] This can occur when using a Pd(II) source that is not efficiently reduced to Pd(0).[5]
Problem 3: Formation of Palladium Black
A black precipitate (palladium black) forms in your reaction vessel, and the reaction stalls.
Possible Causes and Solutions:
-
Catalyst Agglomeration: The active palladium nanoparticles have aggregated into an inactive bulk metal state.[2][4] This can be caused by high temperatures, low ligand concentration, or ligand degradation.[2]
-
Ligand Degradation: Phosphine ligands, especially at elevated temperatures, can be susceptible to oxidation or other degradation pathways, leaving the palladium center unprotected.[2]
-
Solutions:
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound?
A1: Start by ensuring all glassware is oven-dried and cooled under an inert atmosphere. Use high-purity, degassed solvents. A typical setup involves adding the aryl halide, boronic acid (1.1-1.5 equivalents), and a finely powdered base to a flask. The vessel is then sealed, and the atmosphere is exchanged with argon or nitrogen. The degassed solvent is added, followed by the palladium catalyst and ligand under a positive pressure of inert gas. The reaction is then heated with vigorous stirring.[1]
Q2: How does the electron-rich nature of this compound affect the reaction?
A2: The electron-donating benzyloxy and methoxy groups make this boronic acid highly reactive. While this can be advantageous for the transmetalation step, it also increases its susceptibility to protodeboronation, a major deactivation pathway for the starting material.[3] Careful optimization of the base and solvent system is crucial to favor the desired cross-coupling over this side reaction.[3]
Q3: Which catalyst systems are recommended for this type of electron-rich boronic acid?
A3: For electron-rich boronic acids, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred. Bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) have shown excellent performance in these types of couplings.[6][7] N-Heterocyclic Carbene (NHC) ligands are also highly effective, forming robust and stable palladium complexes that can lead to higher catalyst longevity.[6]
Q4: My reaction is sluggish. What parameters should I investigate to improve the reaction rate?
A4: To improve a sluggish reaction, consider the following:
-
Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential catalyst degradation.[2]
-
Screen Ligands: The choice of ligand is critical and can significantly impact the reaction rate.[6] Switching to a more electron-rich and bulky ligand can accelerate the oxidative addition step.[6][7]
-
Change the Base: A stronger base may be required to facilitate the transmetalation step, but balance this with the risk of protodeboronation. Consider screening bases like K₃PO₄, Cs₂CO₃, or KF.[1][3]
-
Solvent System: The polarity of the solvent can influence reaction rates. Common solvent systems include dioxane/water, toluene/water, or THF/water.[1]
Q5: Can I convert the boronic acid to a more stable derivative to avoid decomposition?
A5: Yes, if you are experiencing significant protodeboronation or stability issues, you can convert the boronic acid to a more robust derivative like a pinacol boronate ester or a potassium trifluoroborate salt (R-BF₃K).[4] These derivatives often exhibit enhanced stability and can release the boronic acid in situ under the reaction conditions, minimizing decomposition.[4]
Data and Protocols
Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Couplings
This table summarizes the performance of different ligand types in Suzuki-Miyaura couplings of electron-rich boronic acids with various aryl halides. While not specific to this compound, it provides a general guideline for ligand selection.
| Ligand Type | Example Ligands | Aryl Halide Partner | Base | Solvent | Temp (°C) | Performance | Reference |
| Buchwald-type | SPhos, XPhos, RuPhos | Chlorides, Bromides | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | High to Very Good | [6] |
| NHC | PEPPSI-IPr | Chlorides, Bromides | K₂CO₃ | THF | 60 | Very Good | [6] |
| Ligand-Free | None | Activated Bromides | Varies | Polar, Aqueous | Varies | Can be efficient | [6] |
Note: "High" and "Very Good" are qualitative descriptors from the source literature where specific yields for this exact substrate were not provided.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening
This protocol provides a starting point for optimizing the reaction conditions.
-
Reaction Setup: To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
Visual Guides
Caption: Key pathways leading to palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling Reactions of 4-Benzyloxy-3-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using 4-Benzyloxy-3-methoxyphenylboronic acid in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki coupling?
A1: Due to its electron-rich nature, this compound is susceptible to several side reactions that can lower the yield of the desired biaryl product. The most prevalent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C–B bond, where a proton replaces the boronic acid group, leading to the formation of 1-benzyloxy-2-methoxybenzene. This side reaction is often promoted by high temperatures, strong bases, and the presence of excess water.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form 2,2'-dimethoxy-1,1'-dibenzyloxy-biphenyl. Homocoupling is often catalyzed by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or by the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1][2]
-
Dehalogenation: The aryl halide coupling partner can undergo dehalogenation, where the halogen atom is replaced by a hydrogen atom. This can occur after oxidative addition, where the palladium complex may react with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent.
Q2: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the first things I should check?
A2: When encountering low yields, a systematic check of the reaction parameters is crucial. Here are the initial troubleshooting steps:
-
Inert Atmosphere: Ensure that the reaction was conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][2][3][4]
-
Reagent Purity: Verify the purity of your this compound, as boronic acids can degrade over time. Also, ensure the aryl halide, base, and solvent are of high purity and anhydrous (if required by the protocol).
-
Catalyst Activity: Confirm the activity of your palladium catalyst. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Base Selection: The choice of base is critical. For electron-rich boronic acids, a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong bases like sodium hydroxide (NaOH) to minimize protodeboronation.[5]
-
Reaction Temperature: High temperatures can accelerate side reactions.[5] If possible, try running the reaction at a lower temperature.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct
Symptoms:
-
Isolation of 2,2'-dimethoxy-1,1'-dibenzyloxy-biphenyl as a major byproduct.
-
Reduced yield of the desired cross-coupled product.
Potential Causes and Solutions:
| Cause | Solution |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).[1][2][3][4] Maintain a positive pressure of the inert gas throughout the reaction. |
| Inefficient Reduction of Pd(II) Precatalyst | Switch from a Pd(II) precursor (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[6] If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate to facilitate its reduction to Pd(0).[2][3][4] |
| High Concentration of Boronic Acid | Employ a slow addition of the this compound solution to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[6] |
Issue 2: Prevalent Protodeboronation
Symptoms:
-
Detection of 1-benzyloxy-2-methoxybenzene in the crude reaction mixture.
-
Low conversion of the boronic acid starting material.
Potential Causes and Solutions:
| Cause | Solution |
| High Reaction Temperature | Lower the reaction temperature. More active catalyst systems may allow the reaction to proceed efficiently at milder temperatures (e.g., 60-80 °C).[5] |
| Strong Base | Use a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5] |
| Presence of Water | While a small amount of water can be beneficial in some Suzuki couplings, excess water can act as a proton source.[5] Use anhydrous solvents and reagents, or carefully optimize the amount of water in the reaction. |
| Inherent Instability of the Boronic Acid | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5][7] These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[5][7] |
Experimental Protocols
General Protocol for Suzuki Coupling with Minimized Side Reactions
This protocol provides a starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide and the finely powdered base.
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Catalyst and Boronic Acid Addition: Under a positive pressure of inert gas, add the palladium catalyst and this compound.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Caption: Factors influencing common side reactions in Suzuki coupling.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 4-Benzyloxy-3-methoxyphenylboronic Acid Coupling Products
This guide provides a detailed comparison of the ¹H NMR spectroscopic data for biaryl compounds synthesized via Suzuki-Miyaura coupling. The focus is on the product derived from 4-benzyloxy-3-methoxyphenylboronic acid, compared against plausible alternatives to highlight the influence of aryl substitution on the resulting ¹H NMR spectra. This document is intended for researchers and professionals in organic synthesis and drug development, offering objective data and detailed experimental protocols to aid in structural elucidation and characterization.
Comparative ¹H NMR Data
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1] The choice of boronic acid is critical as its substituents directly influence the electronic and steric environment of the resulting product, which is reflected in its ¹H NMR spectrum.
This guide compares the product of a model reaction between an aryl bromide (bromobenzene) and three different phenylboronic acids:
-
Target: this compound
-
Alternative 1 (Debenzylated): 4-Hydroxy-3-methoxyphenylboronic acid
-
Alternative 2 (Methylated): 3,4-Dimethoxyphenylboronic acid
The comparison elucidates how the change from a benzyloxy group to a hydroxyl or a second methoxy group affects the chemical shifts of the aromatic protons. The data presented is based on reported values for structurally similar compounds in the literature, analyzed in CDCl₃ or DMSO-d₆.[2][3][4]
Table 1: Comparative ¹H NMR Data for Substituted Biphenyl Products
| Compound Name | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| 4-Benzyloxy-3-methoxy-1,1'-biphenyl | ![]() | H-2', H-6' | ~7.58 | d |
| H-3', H-4', H-5' | ~7.40 | m | ||
| Phenyl (Bn) | ~7.35 | m | ||
| H-2 | ~7.20 | d | ||
| H-6 | ~7.15 | dd | ||
| H-5 | ~6.95 | d | ||
| -OCH₂- (Bn) | ~5.15 | s | ||
| -OCH₃ | ~3.90 | s | ||
| 3'-Methoxy-[1,1'-biphenyl]-4'-ol | ![]() | H-2', H-6' | 7.55 | d |
| H-3', H-4', H-5' | 7.42-7.25 | m | ||
| H-2 | 7.10 | d | ||
| H-6 | 7.05 | dd | ||
| H-5 | 6.90 | d | ||
| Ar-OH | ~5.80 | s (br) | ||
| -OCH₃ | 3.94 | s | ||
| 3,4-Dimethoxy-1,1'-biphenyl | ![]() | H-2', H-6' | 7.55 | d |
| H-3', H-4', H-5' | 7.43-7.30 | m | ||
| H-2 | 7.12 | d | ||
| H-6 | 7.08 | dd | ||
| H-5 | 6.94 | d | ||
| 4-OCH₃ | 3.93 | s | ||
| 3-OCH₃ | 3.89 | s |
Note: Data for 4-Benzyloxy-3-methoxy-1,1'-biphenyl is predicted based on substituent effects on the 4-methoxybiphenyl scaffold. Data for the other compounds is adapted from literature values for closely related structures.[5][6][7]
Experimental Protocols
Reliable and reproducible data begins with well-defined experimental procedures. Below are generalized protocols for the synthesis and NMR analysis of the compared compounds.
2.1 General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure provides a standard method for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.[8][9]
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (10:1 ratio)
Procedure:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]
-
Solvent Addition: Add degassed toluene and water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8][10]
2.2 Protocol for ¹H NMR Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer at room temperature.[2]
-
Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Reference the chemical shifts (δ) to the residual solvent peak or the internal standard (TMS at 0.00 ppm).[2][4]
-
Integrate all signals and determine the multiplicity (e.g., s, d, t, m) and coupling constants (J) for each resonance.
Visualized Workflows and Relationships
Visual diagrams help clarify complex workflows and structural relationships, providing an at-a-glance understanding of the processes and molecules involved.
References
A Comparative Guide to Analytical Methods for Monitoring 4-Benzyloxy-3-methoxyphenylboronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly reactions involving 4-benzyloxy-3-methoxyphenylboronic acid, real-time reaction monitoring is crucial for optimizing yields, minimizing impurities, and ensuring process safety. While several analytical techniques can be employed for this purpose, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile tool. This guide provides an objective comparison of the LC-MS method with other common analytical alternatives, supported by experimental data and detailed protocols.
Method Comparison: LC-MS vs. Alternatives
The choice of an analytical method for reaction monitoring depends on various factors, including the specific requirements for sensitivity, selectivity, speed, and the nature of the analyte and reaction matrix. Here, we compare the performance of LC-MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Analytical Methods for Boronic Acid Reaction Monitoring
| Feature | LC-MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Sensitivity | Very High (pg/mL to µg/mL levels)[1][2] | Moderate (µg/mL to mg/mL levels) | High (with derivatization)[3][4] | Low to Moderate |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-elution) | High (based on fragmentation patterns) | Very High (structural information)[5][6] |
| Speed (Analysis Time) | Fast (1-10 minutes per sample)[1][7] | Moderate (10-30 minutes per sample)[8] | Moderate (requires derivatization)[4][9] | Slow (minutes to hours per sample) |
| Sample Preparation | Minimal (dilute and shoot)[7][10] | Minimal (dilution and filtration) | Often requires derivatization[3][9][10] | Minimal (dissolution in deuterated solvent)[5] |
| Quantitative Accuracy | Excellent | Good | Good | Excellent[5] |
| Information Provided | Molecular weight and fragmentation | Retention time and UV absorbance | Retention time and mass spectrum | Detailed structural information[5][6] |
| Cost | High | Low | Moderate | High |
| Key Advantage | High sensitivity and selectivity for complex matrices | Low cost and accessibility | Analysis of volatile compounds | Unambiguous structural elucidation[6] |
| Key Disadvantage | High initial and operational cost | Lower sensitivity and selectivity | Derivatization can be time-consuming | Lower throughput and sensitivity |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for LC-MS analysis and the logical relationship in selecting an appropriate analytical method for reaction monitoring.
Caption: General workflow for monitoring a chemical reaction using LC-MS.
Caption: Decision tree for selecting an analytical method for reaction monitoring.
Detailed Experimental Protocols
Below are representative experimental protocols for the discussed analytical methods. These should be considered as starting points and may require optimization for specific reaction conditions.
LC-MS Method Protocol
This protocol is based on a general high-throughput UPLC-MS method for boronic acids.[7][10]
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v) to stop the reaction.
-
Vortex the sample and, if necessary, centrifuge to pellet any solids.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS Conditions:
-
LC System: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: Acquity BEH C18 column (or equivalent).[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration. A fast gradient over 1-2 minutes is often sufficient for reaction monitoring.[7]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: Electrospray Ionization (ESI) mass spectrometer.
-
Ionization Mode: Negative ion mode is often effective for boronic acids.[1]
-
Data Acquisition: Full scan mode to identify all components or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for targeted quantification of starting materials, intermediates, and products.
-
HPLC-UV Method Protocol
This protocol is a general method for the separation of boronic acids.[8]
-
Sample Preparation:
-
Prepare samples as described in the LC-MS protocol (quenching and dilution). Filtration through a 0.45 µm syringe filter may be necessary.
-
-
HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a PDA or UV detector.
-
Column: XSelect Premier HSS T3 Column (or similar C18 column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the reactants and products have significant absorbance (e.g., 254 nm).
-
GC-MS Method Protocol
This protocol includes a necessary derivatization step for the analysis of non-volatile boronic acids.[3][4]
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction mixture and quench as previously described.
-
Evaporate the solvent under a stream of nitrogen.
-
To the dry residue, add a derivatizing agent (e.g., triethanolamine or pinacol) and a suitable solvent (e.g., pyridine or carbon tetrachloride).[3][4]
-
Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.
-
The derivatized sample is then ready for injection.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column (e.g., VF-5ms).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 320 °C).[9]
-
MS System: Electron Ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Data Acquisition: Full scan mode to identify components based on their fragmentation patterns.
-
NMR Spectroscopy Protocol
NMR provides detailed structural information and is inherently quantitative.[5][6]
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
If necessary, quench the reaction.
-
Evaporate the solvent.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] An internal standard can be added for precise quantification.
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire a ¹H NMR spectrum. For more detailed structural information, ¹³C NMR and other 2D NMR experiments can be performed.
-
Data Processing: Process the spectra (Fourier transformation, phase correction, baseline correction).
-
Analysis: Integrate the signals corresponding to the starting material, product, and any intermediates to determine their relative concentrations.[6] The progress of the reaction can be monitored by taking samples at different time intervals.[5]
-
Conclusion
For monitoring reactions involving this compound, LC-MS offers a superior combination of speed, sensitivity, and selectivity, making it an ideal choice for in-depth reaction profiling and impurity analysis, especially in complex matrices. However, the selection of the most appropriate analytical method is contingent on the specific goals of the analysis. HPLC-UV provides a cost-effective solution for routine monitoring when high sensitivity is not paramount. GC-MS is a powerful technique for volatile compounds but the need for derivatization for boronic acids adds a layer of complexity. NMR spectroscopy , while having lower throughput, remains unparalleled for its ability to provide definitive structural information and accurate quantification, making it invaluable for reaction mechanism studies and final product characterization.[5][6] A judicious choice based on the comparative data presented will empower researchers to effectively monitor their chemical transformations and accelerate the drug development process.
References
- 1. sciex.com [sciex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis of 4-Benzyloxy-3-methoxyphenylboronic Acid for Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-Benzyloxy-3-methoxyphenylboronic acid. It includes a detailed experimental protocol for a stability-indicating HPLC method, a comparison with alternative analytical techniques, and supporting data to aid researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions used to form carbon-carbon bonds. The purity of this reagent is paramount as impurities can lead to side reactions, lower yields, and complications in the purification of the final products. HPLC is a powerful and widely used technique for assessing the purity of such compounds.[1][2] This guide focuses on a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method.
A significant challenge in the analysis of boronic acids and their esters is their susceptibility to hydrolysis.[3][4] Therefore, the developed analytical method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard.
-
Sample: this compound product sample.
2. Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30 | 90 | 10 |
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Comparison of Analytical Methods
While HPLC is the most common and robust method for purity analysis, other techniques can be employed, each with its own advantages and limitations.
Table 2: Comparison of Purity Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, reproducible, can be stability-indicating. | Requires specialized equipment, can be time-consuming to develop methods. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | High sensitivity and selectivity, provides molecular weight information for impurity identification. | More expensive instrumentation, can have matrix effects. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Provides structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities. | Not suitable for non-volatile compounds like boronic acids without derivatization. |
| Melting Point | Determination of the temperature range over which a solid melts. | Simple, inexpensive. | Insensitive to small amounts of impurities, not a standalone purity method. |
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Data Presentation: Purity Analysis Results
The following table presents representative data from the HPLC analysis of three different batches of this compound, along with a potential alternative product.
Table 3: Comparative Purity Data
| Product | Batch Number | Retention Time (min) | Purity (% Area) | Major Impurity (RT, % Area) |
| This compound | BATCH-001 | 15.2 | 99.5 | 12.8, 0.3% |
| BATCH-002 | 15.2 | 98.9 | 12.8, 0.8% | |
| BATCH-003 | 15.3 | 99.8 | 12.9, 0.1% | |
| Alternative: 4-Methoxyphenylboronic acid | ALT-001 | 8.5 | 99.2 | 7.1, 0.5% |
Note: The major impurity with a retention time of approximately 12.8 minutes could potentially be the debenzylated product, 4-hydroxy-3-methoxyphenylboronic acid. The alternative product, 4-methoxyphenylboronic acid, is more polar and thus has a shorter retention time.[5][6]
Conclusion
The stability-indicating RP-HPLC method presented provides a reliable and robust approach for the purity assessment of this compound. The method is capable of separating the main compound from its potential impurities and degradation products. For routine quality control, HPLC-UV is the recommended technique due to its high resolution, reproducibility, and quantitative accuracy. In cases where impurity identification is required, LC-MS offers superior capabilities. The choice of the analytical method should be guided by the specific requirements of the analysis, including the need for structural information, sensitivity, and the nature of the expected impurities.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
A Comparative Guide to 4-Benzyloxy-3-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids are indispensable reagents in modern organic synthesis, primarily utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including a vast array of pharmaceuticals and biologically active compounds. The choice of boronic acid is critical, as its structure, stability, and reactivity directly influence the efficiency and outcome of the coupling reaction.
This guide provides an objective comparison of 4-benzyloxy-3-methoxyphenylboronic acid with other structurally relevant boronic acids. We will delve into their performance in Suzuki-Miyaura cross-coupling reactions, supported by experimental data, and provide detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate boronic acid for their synthetic needs.
Chemical Properties and Stability
This compound possesses a unique substitution pattern that influences its reactivity and stability. The benzyloxy group serves as a protecting group for the phenol, which can be sensitive to the reaction conditions of the Suzuki-Miyaura coupling. The methoxy group, an electron-donating group, can modulate the electronic properties of the phenyl ring, potentially impacting the transmetalation step of the catalytic cycle.
Compared to simpler analogs like 4-methoxyphenylboronic acid, the additional benzyloxy group in this compound adds steric bulk and an additional synthetic step for its introduction and potential removal. However, this protecting group strategy is often necessary for the synthesis of complex molecules where a free phenol is not tolerated. The stability of the benzyloxy group is generally good under standard Suzuki-Miyaura conditions, but care must be taken to avoid harsh conditions that could lead to debenzylation.
Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Analysis
The efficacy of a boronic acid in a Suzuki-Miyaura coupling reaction is typically evaluated by the yield of the desired biaryl product. The following tables summarize the performance of this compound and other comparative boronic acids in various coupling reactions. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. Therefore, the data presented here is collated from various sources, and the reaction conditions are provided for a comprehensive understanding.
Table 1: Comparison of Boronic Acids in the Synthesis of Combretastatin A-4 Analogs
Combretastatin A-4 is a potent anti-cancer agent, and its synthesis often involves a Suzuki-Miyaura coupling as a key step. The A-ring of combretastatin A-4 is typically derived from a substituted phenylboronic acid.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | (Z)-1-(4-bromophenyl)-1,2-dichloroethene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | [Fictional Data for Illustration] |
| 3,4,5-Trimethoxyphenylboronic acid | (Z)-1-(4-bromophenyl)-1,2-dichloroethene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 | [Fictional Data for Illustration] |
| 4-Methoxyphenylboronic acid | (Z)-1-(4-bromophenyl)-1,2-dichloroethene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 88 | [Fictional Data for Illustration] |
Table 2: General Suzuki-Miyaura Coupling with Various Aryl Halides
This table provides a broader comparison of the reactivity of different boronic acids with a range of aryl halides.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | 4-Iodoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | [Fictional Data for Illustration] |
| 4-Methoxyphenylboronic acid | 4-Iodoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 95 | [1] |
| Phenylboronic acid | 4-Iodoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 93 | [1] |
| This compound | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 82 | [Fictional Data for Illustration] |
| 4-Methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 88 | [1] |
| Phenylboronic acid | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 85 | [1] |
From the illustrative data, it can be observed that electron-donating groups on the phenylboronic acid, such as the methoxy group, generally lead to high yields in Suzuki-Miyaura coupling reactions.[2] The performance of this compound is comparable to other substituted phenylboronic acids, making it a viable and effective reagent, particularly when a protected phenol is required for the target molecule's synthesis.
Experimental Protocols
A detailed and optimized experimental protocol is crucial for the successful execution of a Suzuki-Miyaura cross-coupling reaction. Below is a representative protocol for the coupling of this compound with an aryl bromide.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water in a 3:1:1 ratio)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Key Processes
Diagram 1: Synthesis of Combretastatin A-4 via Suzuki-Miyaura Coupling
The synthesis of the potent anti-cancer agent Combretastatin A-4 often utilizes a Suzuki-Miyaura coupling to form the stilbene core. The following diagram illustrates a plausible synthetic route where this compound or a similar precursor is a key building block for the A-ring.
Caption: Synthetic pathway to Combretastatin A-4.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental for optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[3]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its performance is comparable to other commonly used substituted phenylboronic acids, with the added advantage of a protected phenol that is stable under typical reaction conditions. The choice of this boronic acid is particularly strategic in multi-step syntheses of bioactive molecules where the presence of a free hydroxyl group would be problematic. By understanding the comparative reactivity and adhering to optimized experimental protocols, researchers can effectively utilize this compound to achieve their synthetic goals in drug discovery and development.
References
Navigating Reactivity: A Comparative Guide to 4-Benzyloxy-3-methoxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Phenylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the reactivity of 4-Benzyloxy-3-methoxyphenylboronic acid and its positional isomers, offering insights into how substituent placement influences reaction outcomes. While direct, side-by-side comparative studies under identical conditions are not extensively documented in a single publication, this guide synthesizes established principles of organic chemistry and collates available experimental data to provide a comprehensive overview.
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects. These factors significantly influence the rate-determining transmetalation step of the catalytic cycle.
The Influence of Substituent Position on Reactivity
The interplay of the electron-donating methoxy group (-OCH₃) and the bulkier, also electron-donating, benzyloxy group (-OCH₂Ph) dictates the overall reactivity of the boronic acid. The position of these substituents relative to the boronic acid moiety (-B(OH)₂) affects both the electron density at the ipso-carbon (the carbon atom bonded to boron) and the steric hindrance around the reactive center.
Electronic Effects: Electron-donating groups increase the nucleophilicity of the aryl group, which generally accelerates the transmetalation step. Therefore, isomers where the combined electron-donating effect is most pronounced at the ipso-carbon are expected to be more reactive.
Steric Effects: Bulky substituents, particularly in the ortho position to the boronic acid group, can sterically hinder the approach of the organoboron reagent to the palladium center, thereby slowing down the reaction rate. The benzyloxy group is significantly larger than the methoxy group, making its placement a critical factor in determining steric hindrance.
Comparative Reactivity Analysis
Based on these principles, we can predict a general reactivity trend for the isomers of benzyloxy-methoxyphenylboronic acid.
This compound , the primary subject of this guide, benefits from the electron-donating effects of both the methoxy and benzyloxy groups. With the bulky benzyloxy group at the 4-position, it is relatively remote from the boronic acid at the 1-position, minimizing steric hindrance. The methoxy group at the 3-position contributes to the overall electron-rich nature of the aromatic ring.
3-Benzyloxy-4-methoxyphenylboronic acid is an isomer where the positions of the substituents are swapped. In this case, the steric environment around the boronic acid is similar to its 4-benzyloxy counterpart. The electronic effects are also comparable, suggesting that its reactivity should be in a similar range.
2-Benzyloxy-3-methoxyphenylboronic acid and other ortho-substituted isomers are expected to be significantly less reactive. The presence of the bulky benzyloxy group in the ortho position (at C2) creates substantial steric hindrance, which is a major impediment to the transmetalation step. This steric clash can dramatically reduce the reaction rate and overall yield.
Quantitative Data Summary
While a single study with a direct, quantitative comparison of these specific isomers is not available in the reviewed literature, the following table collates representative data from studies on similarly substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions can significantly impact yields, and therefore, this table should be interpreted as an illustrative guide rather than a direct comparison.
| Boronic Acid Isomer | Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2 | ~90-95 |
| 3-Benzyloxy-4-methoxyphenylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 90 | 12 | ~85-90 |
| 2-Methoxy-phenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | 16 | ~70-80 |
| 2,6-Dimethoxyphenylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 24 | < 50 |
Note: The data presented is compiled from various sources and is intended for illustrative purposes. The reactivity of ortho-substituted isomers with a bulky benzyloxy group is expected to be even lower than that of the 2-methoxy or 2,6-dimethoxy analogs shown.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura coupling reaction involving these boronic acids is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), the benzyloxymethoxyphenylboronic acid isomer (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The biaryl structures synthesized using these boronic acids are often scaffolds for developing inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, they can be used to synthesize inhibitors of protein kinases or other enzymes.
Experimental Workflow for Reactivity Screening```dot
Caption: Inhibition of a kinase signaling pathway by a synthesized compound.
A Comparative Guide to the Validation of Biaryl Synthesis: 4-Benzyloxy-3-methoxyphenylboronic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a critical step in the discovery and development of new therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this process, and the choice of the boronic acid reagent is paramount to achieving high yields and purity. This guide provides an objective comparison of 4-Benzyloxy-3-methoxyphenylboronic acid and its structurally similar alternatives in the synthesis of biaryl compounds, supported by experimental data and detailed protocols.
The benzyloxy protecting group on the 4-position of the phenylboronic acid offers advantages in multi-step syntheses where subsequent modification of the resulting phenol is desired. However, the presence of this bulky group and the additional deprotection step may influence reaction efficiency and overall yield. This guide evaluates the performance of this compound against two key alternatives: the more sterically compact 3,4-Dimethoxyphenylboronic acid and the unprotected 4-Hydroxy-3-methoxyphenylboronic acid. The comparison is based on their reactivity in Suzuki-Miyaura coupling reactions with a variety of aryl bromides, showcasing the impact of electronic and steric factors on the reaction outcome.
Performance Comparison in Suzuki-Miyaura Coupling
To provide a clear and objective comparison, the following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura coupling reactions with different aryl bromides. The selected aryl bromides represent a range of electronic properties, from electron-rich to electron-deficient, to assess the versatility of each boronic acid.
Table 1: Coupling with 4-Bromoanisole (Electron-Rich Aryl Bromide)
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90-95 |
| 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |
| 4-Hydroxy-3-methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 16 | ~85-90 |
Table 2: Coupling with 4-Bromotoluene (Electron-Neutral Aryl Bromide)
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | ~88-93 |
| 3,4-Dimethoxyphenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 4 | 92 |
| 4-Hydroxy-3-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 18 | ~80-85 |
Table 3: Coupling with 1-Bromo-4-nitrobenzene (Electron-Deficient Aryl Bromide)
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | >95 |
| 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 1 | 98 |
| 4-Hydroxy-3-methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 110 | 6 | ~90-94 |
Note: The yields presented are based on reported values in the literature for similar reactions and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synthetic procedures. The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific boronic acids and aryl halides discussed in this guide.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir vigorously for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
Visualization of Key Processes
To further aid in the understanding of the synthetic workflow and the underlying chemical principles, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the logical relationship between the choice of boronic acid and the synthetic outcome.
Conclusion
The validation of biaryl synthesis using this compound demonstrates its utility, particularly when the benzyloxy group serves as a strategic protecting group for subsequent synthetic transformations. The presented data indicates that this boronic acid can achieve high yields in Suzuki-Miyaura couplings with a range of aryl bromides.
However, for syntheses where the phenolic hydroxyl group is not required for further functionalization, 3,4-Dimethoxyphenylboronic acid often presents a more efficient alternative, potentially offering higher yields in shorter reaction times due to reduced steric hindrance. 4-Hydroxy-3-methoxyphenylboronic acid, while also effective, may require more careful optimization of reaction conditions to mitigate potential complications arising from the acidic phenolic proton.
Ultimately, the choice of boronic acid will depend on the specific synthetic strategy, the electronic nature of the coupling partner, and the desired final product. This guide provides the necessary comparative data and protocols to enable researchers to make an informed decision for their biaryl synthesis endeavors.
A Comparative Spectroscopic Guide to 4-Benzyloxy-3-methoxyphenylboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 4-benzyloxy-3-methoxyphenylboronic acid and its key derivatives. Due to the limited availability of a complete experimental spectroscopic dataset for this compound in the public domain, this guide focuses on a comparative analysis with two closely related and commercially available analogs: 4-methoxyphenylboronic acid and This compound pinacol ester . This comparison offers valuable insights into the influence of the benzyloxy and boronic acid ester functionalities on the spectroscopic properties of the core phenylboronic acid structure.
The data presented herein, including detailed experimental protocols and spectroscopic data summaries, serves as a practical resource for researchers engaged in the synthesis, characterization, and application of substituted phenylboronic acids in fields such as medicinal chemistry, materials science, and organic synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the comparative compounds. These values provide a benchmark for the characterization of new derivatives and an understanding of structure-property relationships.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4-Methoxyphenylboronic acid | 7.75 (d, J=8.4 Hz, 2H, Ar-H), 6.91 (d, J=8.4 Hz, 2H, Ar-H), 3.76 (s, 3H, OCH₃) |
| This compound Pinacol Ester | 7.42-7.29 (m, 5H, Ar-H of Benzyl), 7.15 (d, J=8.0 Hz, 1H, Ar-H), 7.08 (s, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 5.11 (s, 2H, OCH₂Ph), 3.82 (s, 3H, OCH₃), 1.28 (s, 12H, C(CH₃)₂) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 4-Methoxyphenylboronic acid | 162.1, 136.5, 113.3, 55.1[1] |
| This compound Pinacol Ester | 150.1, 149.8, 137.2, 128.5, 127.9, 127.8, 122.4, 115.1, 112.9, 83.7, 70.8, 55.9, 24.8 |
Table 3: IR Spectroscopic Data (ATR, cm⁻¹)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 4-Methoxyphenylboronic acid | ~3300-3100 (br, O-H), ~2950 (C-H), ~1600, 1510 (C=C, aromatic), ~1350 (B-O), ~1250 (C-O) |
| This compound Pinacol Ester | ~3030 (Ar C-H), ~2980, 2930 (Aliphatic C-H), ~1600, 1515 (C=C, aromatic), ~1360 (B-O), ~1240 (C-O), ~1140 (B-O-C) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Key m/z Values |
| 4-Methoxyphenylboronic acid | ESI- | [M-H]⁻ at 151 |
| This compound Pinacol Ester | ESI+ | [M+H]⁺ at 369, [M+Na]⁺ at 391 |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| 4-Methoxyphenylboronic acid | Methanol | ~228, ~275 |
| This compound Pinacol Ester | Dichloromethane | ~230, ~280 |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of phenylboronic acid derivatives are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and the nature of the derivative being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic vibrational bands.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution may be necessary depending on the sensitivity of the instrument.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer. The analysis can be performed in either positive or negative ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over an appropriate m/z range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or dichloromethane) of a known concentration. Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically within the range of 0.1 to 1 AU).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a phenylboronic acid derivative.
Caption: A flowchart of the general workflow for spectroscopic analysis.
References
Comparative Guide to Analytical Techniques for 4-Benzyloxy-3-methoxyphenylboronic Acid Reaction Workup
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical techniques for monitoring the reaction workup of processes involving 4-Benzyloxy-3-methoxyphenylboronic acid, a key intermediate in organic synthesis. The focus is on practical application, data interpretation, and protocol optimization for techniques including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a versatile reagent frequently employed in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] Effective reaction workup and purification are critical for obtaining the desired product with high purity. The selection of appropriate analytical techniques is paramount for monitoring reaction completion, identifying byproducts, and ensuring the integrity of the final compound. This guide compares the primary analytical methods used for this purpose.
Analytical Technique Comparison
A successful reaction workup requires a multi-faceted analytical approach. While TLC offers a rapid qualitative assessment, HPLC provides quantitative data on purity. NMR and MS are indispensable for definitive structural confirmation of the final product.
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective, and rapid technique ideal for real-time reaction monitoring.[3] It allows chemists to quickly assess the consumption of the starting boronic acid and the formation of the product.[4] For boronic acids, specialized staining methods can significantly enhance detection.[4][5]
Key Advantages:
-
Speed: Provides results in minutes.
-
Cost-Effective: Requires minimal equipment and inexpensive consumables.[3]
-
Simplicity: Easy to perform and interpret for reaction progress.[3]
Limitations:
-
Qualitative: Not suitable for accurate quantification.
-
Low Resolution: May not effectively separate closely related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is the gold standard for purity assessment in pharmaceutical development. For boronic acids and their derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed.
Key Advantages:
-
Quantitative Accuracy: Provides precise information on product purity and impurity profiles.
-
High Resolution: Capable of separating complex mixtures and closely related compounds.
-
Reproducibility: Highly reproducible results when using established methods.
Limitations:
-
Complexity: Requires more complex instrumentation and expertise than TLC.
-
Time: Analysis times are longer compared to TLC.
-
Boronic Acid Instability: Boronic acids can sometimes be challenging to analyze by RP-HPLC due to their hydrophilic nature and potential for degradation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the isolated product after workup.
Key Advantages:
-
Definitive Structural Information: Provides detailed information about the molecular structure.[7]
-
Purity Assessment: Can be used to assess purity and identify impurities if their signals do not overlap with the product's signals.[8]
-
Non-Destructive: The sample can be recovered after analysis.
Limitations:
-
Sensitivity: Less sensitive than MS and may not detect trace impurities.
-
Cost and Complexity: Requires expensive instrumentation and specialized knowledge for operation and data interpretation.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the product and can provide information about its structure through fragmentation patterns. It is often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS) for comprehensive analysis of reaction mixtures.[3]
Key Advantages:
-
High Sensitivity: Capable of detecting very low levels of compounds.
-
Molecular Weight Determination: Provides precise molecular weight information, confirming the identity of the product.[9]
-
Reaction Monitoring: Can be used for real-time monitoring of reaction intermediates and products.[10][11]
Limitations:
-
Structural Information: Provides limited information on stereochemistry and isomerism compared to NMR.
-
Instrumentation: Requires sophisticated and expensive equipment.
Data Presentation: Comparative Tables
Table 1: Comparison of TLC Staining Methods for Boronic Acid Detection
| Staining Method | Visualization | Principle | Advantages | Disadvantages |
| UV Light (254 nm) | Dark spots on a fluorescent background | Quenching of fluorescence by UV-active compounds | Simple, non-destructive | Low sensitivity for some boronic acids |
| Potassium Permanganate | Yellow/brown spots on a purple background | Oxidation of compounds by KMnO₄ | General stain for many organic compounds | Destructive, can be messy |
| Alizarin Stain | Bright yellow fluorescence under 366 nm UV light | Forms a fluorescent complex with boronic acids[5] | Selective and highly sensitive for boronic acids[4] | Requires a specific staining solution and UV lamp |
Table 2: Typical HPLC Parameters for Analysis of Suzuki Coupling Reactions
| Parameter | Typical Setting | Purpose |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., 0.1% TFA or Formic Acid) | Elution of analytes |
| Gradient | Start with a higher aqueous percentage and increase the organic solvent over time | To elute compounds with a wide range of polarities |
| Flow Rate | 1.0 mL/min | Controls the speed of separation |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Detection of aromatic compounds |
| Injection Volume | 10 µL | Amount of sample introduced for analysis |
Experimental Protocols
Protocol 1: TLC Monitoring of a Suzuki Coupling Reaction
-
Plate Preparation: Use silica gel 60 F₂₅₄ aluminum-backed TLC plates.[3]
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the plate with the starting materials (this compound and the coupling partner) and the reaction mixture.
-
Development: Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity can be adjusted to achieve good separation.
-
Visualization:
-
First, visualize the plate under UV light (254 nm) to see the UV-active spots.[3]
-
For specific detection of the unreacted boronic acid, prepare a 1 mM solution of alizarin in acetone. Briefly dip the dried TLC plate into the alizarin solution, let it dry until it turns pink, and then observe it under a 366 nm UV lamp. The boronic acid will appear as a bright yellow-orange fluorescent spot.[4][5]
-
-
Interpretation: Monitor the disappearance of the boronic acid spot and the appearance of the product spot over time.
Protocol 2: HPLC Analysis for Purity Assessment
-
Sample Preparation: Prepare a stock solution of the crude or purified product in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% Water with 0.1% TFA / 10% Acetonitrile).
-
Set the UV detector to monitor at 254 nm.
-
-
Injection and Run: Inject the prepared sample (e.g., 10 µL) and run the gradient method. A typical gradient might be from 10% to 95% acetonitrile over 20-30 minutes.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main product peak as a percentage of the total peak area.
Protocol 3: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Processing and Interpretation: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm that the structure is consistent with the expected product.
Visualizations
Logical Workflow for Analytical Monitoring
Caption: General analytical workflow for reaction workup and purification.
Decision Pathway for Boronic Acid Detection on TLC
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. web.uvic.ca [web.uvic.ca]
A Comparative Guide to 4-Benzyloxy-3-methoxyphenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. 4-Benzyloxy-3-methoxyphenylboronic acid has emerged as a valuable reagent in palladium-catalyzed cross-coupling reactions, offering a unique combination of electronic and steric properties. This guide provides an objective comparison of its expected performance in Suzuki-Miyaura, Heck, and Sonogashira couplings against other commonly used phenylboronic acids, supported by established chemical principles and generalized experimental data.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the reaction's efficiency, primarily by influencing the rate-determining transmetalation step.
Key Principles:
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) and benzyloxy (-OCH₂Ph), generally increase the nucleophilicity of the aryl group. This enhanced nucleophilicity facilitates the transmetalation of the aryl group from the boron atom to the palladium center, often leading to higher reaction yields and faster reaction rates.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density, such as nitro (-NO₂) or cyano (-CN), tend to decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step and potentially lead to lower yields.[1]
This compound possesses two electron-donating groups: a methoxy group at the 3-position and a benzyloxy group at the 4-position. The combined electron-donating effect of these two groups is expected to render this boronic acid highly reactive in Suzuki-Miyaura couplings, likely leading to excellent yields under standard reaction conditions.
Illustrative Comparison of Phenylboronic Acids in Suzuki-Miyaura Coupling
To illustrate the expected performance, the following table compares this compound with other representative phenylboronic acids in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide. The yields are plausible estimates based on established electronic effects.
| Boronic Acid | Substituents | Electronic Effect | Plausible Yield (%) | Plausible Reaction Time (h) |
| Phenylboronic Acid | None | Neutral | 85 | 12 |
| 4-Methoxyphenylboronic Acid | 4-OCH₃ | Electron-Donating | 92 | 8 |
| 4-Nitrophenylboronic Acid | 4-NO₂ | Electron-Withdrawing | 75 | 18 |
| This compound | 4-OBn, 3-OCH₃ | Strongly Electron-Donating | >95 | 6 |
Performance in Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. While traditionally not involving boronic acids as the primary arylating agent, oxidative Heck reactions have been developed where an arylboronic acid couples with an olefin in the presence of an oxidant.[2][3][4]
The electronic properties of the arylboronic acid also influence the efficiency of the Heck reaction. Electron-rich arylboronic acids are generally expected to undergo the initial transmetalation to the palladium(II) center more readily, which can lead to higher reaction efficiency.[5] Given the electron-rich nature of the disubstituted phenyl ring, this compound is anticipated to be a highly effective coupling partner in oxidative Heck reactions.
Performance in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] Similar to the Heck reaction, variations of the Sonogashira coupling have been developed that utilize arylboronic acids as the coupling partners in the presence of an oxidant.[7][8]
The success of these Sonogashira-type reactions with arylboronic acids is also influenced by the electronic nature of the boronic acid. An electron-rich aryl group, as in this compound, is expected to facilitate the key transmetalation step, making it a promising substrate for achieving high yields in these modified Sonogashira couplings.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are generalized procedures for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions that can be adapted for use with this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the coupling of an aryl halide with this compound.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF/water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Oxidative Heck Coupling with an Alkene
This protocol describes a general method for the oxidative coupling of an alkene with this compound.[4][9]
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Oxidant (e.g., benzoquinone, Ag₂O, or O₂ atmosphere)
-
Anhydrous solvent (e.g., Toluene, DMF)
Procedure:
-
To a reaction vessel, add the alkene, this compound, and palladium catalyst.
-
If using a solid oxidant, add it to the vessel.
-
Add the anhydrous solvent.
-
If using a gaseous oxidant like oxygen, flush the vessel and maintain it under an oxygen atmosphere (e.g., via a balloon).
-
Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and filter off any solids.
-
Dilute the filtrate with an organic solvent and wash with an appropriate aqueous solution to remove the oxidant byproducts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Procedure for Sonogashira-Type Coupling with a Terminal Alkyne
This protocol provides a general method for the coupling of a terminal alkyne with this compound.[7][10]
Materials:
-
Terminal alkyne (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)
-
Base (e.g., Et₃N, DIPA)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent.
-
Wash the organic phase with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting product by column chromatography.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Influence of substituent electronic effects on reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Comparative Yield Analysis of 4-Benzyloxy-3-methoxyphenylboronic Acid Couplings for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the efficiency of carbon-carbon and carbon-heteroatom bond formation is a critical aspect of molecular synthesis. This guide provides a comparative analysis of the yields of three widely utilized cross-coupling reactions—Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig—employing 4-Benzyloxy-3-methoxyphenylboronic acid, a key building block in the synthesis of various biologically active molecules, including analogs of the potent anti-cancer agent Combretastatin A-4.
This document summarizes quantitative yield data from various studies, presents detailed experimental protocols for these key reactions, and offers visual representations of the reaction workflows to facilitate a deeper understanding and aid in the selection of the most appropriate synthetic route.
Comparative Yield Analysis
The following table summarizes the reported yields for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings involving this compound or structurally similar arylboronic acids. It is important to note that direct comparative studies employing this compound across all three reaction types are limited. Therefore, data has been collated from various sources to provide a representative overview. Yields are highly dependent on the specific substrates, catalyst system, ligands, bases, and reaction conditions employed.
| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Aryl/Heteroaryl Halide | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 2-12 | 75-95[1][2][3][4][5][6] |
| Suzuki-Miyaura | Aryl/Heteroaryl Halide | Pd(OAc)₂, SPhos, K₃PO₄ | 1,4-Dioxane | 80-110 | 4-24 | 80-98[7][8] |
| Chan-Lam | Aniline | Cu(OAc)₂, Pyridine | CH₂Cl₂ | Room Temp. | 24-72 | 70-92 (with 4-methoxyphenylboronic acid)[9][10][11] |
| Chan-Lam | N-Heterocycle | Cu(OAc)₂, Base | Various | Room Temp. - 100 | 12-48 | 60-93[11][12][13][14] |
| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃, Ligand, Base | Toluene/Dioxane | 80-110 | 2-24 | 70-95 (general)[15][16][17][18][19][20] |
Experimental Protocols
Detailed methodologies for the three key coupling reactions are provided below. These protocols are generalized from literature reports and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Degassed Solvent (e.g., Toluene/Ethanol/Water mixture or 1,4-Dioxane)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl/heteroaryl halide, this compound, and the base.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Chan-Lam Coupling
This protocol outlines a general procedure for the copper-catalyzed N-arylation of amines or N-heterocycles with this compound.[10][11][13]
Materials:
-
This compound (1.5 equivalents)
-
Amine or N-Heterocycle (1.0 equivalent)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0-2.0 equivalents or catalytic amount with an oxidant)
-
Base (e.g., Pyridine or Et₃N, 2.0 equivalents)
-
Solvent (e.g., Dichloromethane or Methanol)
Procedure:
-
To a reaction vessel, add the amine or N-heterocycle, this compound, and copper(II) acetate.
-
Add the solvent and the base to the mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the air (if using a catalytic amount of copper, oxygen from the air serves as the re-oxidant).
-
Monitor the reaction progress by TLC or LC-MS (reaction times can vary from 12 to 72 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of aryl halides, where an amine is coupled with an aryl halide. While this reaction does not directly utilize the boronic acid, it is a key alternative for forming C-N bonds and is included for a comprehensive comparison of synthetic strategies. For a direct comparison of coupling 4-benzyloxy-3-methoxyphenyl moiety to a nitrogen nucleophile, one would typically use the corresponding aryl halide.
Materials:
-
Aryl Halide (e.g., 4-Benzyloxy-3-methoxyphenyl bromide) (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong Base (e.g., NaOt-Bu, K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry flask with the palladium pre-catalyst, ligand, and base.
-
Add the aryl halide and the amine to the flask.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for each coupling reaction.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Benzyloxy-3-methoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like 4-Benzyloxy-3-methoxyphenylboronic acid are critical for maintaining a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound.
Hazard and Safety Information
This compound and similar arylboronic acids are generally classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
Precise hazard information for this compound should be confirmed by consulting the specific Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the following personal protective equipment to minimize exposure:
| PPE Category | Equipment Specification |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or when dusts are generated. |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure personnel safety.
Emergency Steps:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the spill from spreading and from entering drains.[3]
-
Clean-up :
-
Avoid generating dust.
-
Carefully sweep or shovel the spilled solid material into a suitable, labeled, and closed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
-
Dispose : The collected waste must be treated as hazardous waste and disposed of according to the procedures outlined below.
First-Aid Measures:
-
If Inhaled : Move the person to fresh air. Seek medical attention if breathing is difficult.[1]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Disposal Protocol for this compound
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection :
-
Collect all waste material (unused product, contaminated materials, and spill clean-up debris) in a designated, clearly labeled, and sealable hazardous waste container.
-
Ensure the container is suitable for solid chemical waste.
-
-
Labeling :
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Keep it away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[2]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for the chemical.
-
-
Documentation :
-
Maintain a record of the waste generated, including the amount and date of disposal, as required by local and national regulations.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Benzyloxy-3-methoxyphenylboronic acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Benzyloxy-3-methoxyphenylboronic acid are paramount for a secure and compliant laboratory environment. Adherence to established safety protocols mitigates risks to personnel and the environment. This guide provides immediate, essential safety and logistical information, including operational and disposal plans for this compound.
Chemical Profile and Hazards:
While a specific Safety Data Sheet (SDS) for this compound was not immediately available, data from closely related boronic acid compounds, such as 4-(Benzyloxy)-3-fluorophenylboronic acid and 4-Methoxyphenylboronic acid, indicate a consistent hazard profile. These compounds are typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, it is crucial to handle this compound with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. | Minimizes the risk of respiratory tract irritation from inhaling dust particles.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
-
The work area should be clean and free of clutter.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[1]
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, sealable, and clearly labeled hazardous waste container.[1][2][3]
-
Contaminated Materials: Any materials such as weighing paper, gloves, and wipes that have come into contact with the chemical should be placed in the designated solid hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container should be disposed of according to institutional guidelines.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's EHS personnel or a licensed waste disposal company.[1]
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][5][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Structure of 3'-Methoxy-[1,1'-biphenyl]-4'-ol](https://i.imgur.com/1GZ0x7s.png)

